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Foundational

An In-depth Technical Guide to N-methyl-4-tert-butylpyrimidin-2-amine and Its Derivatives: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-methyl-4-tert-butylpyrimidin-2-amine and its derivatives, a class of compounds of growing intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-4-tert-butylpyrimidin-2-amine and its derivatives, a class of compounds of growing interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate research and development efforts. We will delve into the core aspects of synthesis, characterization, and potential applications, with a focus on providing actionable protocols and a strong theoretical framework.

Introduction to the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its ability to participate in hydrogen bonding and engage with various biological targets has led to its incorporation into a wide array of therapeutic agents, including anticancer and antimicrobial drugs.[2][3][4] The strategic substitution on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a tert-butyl group at the 4-position and an N-methyl group at the 2-amino position creates a unique chemical entity with distinct steric and electronic features, paving the way for novel pharmacological profiles.

Core Compound and its Derivatives: CAS Number Identification

For the purpose of this guide and to facilitate clear communication and future registration, we will refer to the target compound by its systematic IUPAC name: N-methyl-4-(tert-butyl)pyrimidin-2-amine . Researchers synthesizing this compound for the first time for commercial or regulatory purposes are encouraged to initiate the process of obtaining a CAS number through the appropriate channels.

Similarly, for novel derivatives of this core structure, new CAS numbers will need to be assigned as they are synthesized and characterized.

Table 1: CAS Numbers of the Core Compound and Related Structures

Compound NameStructureCAS Number
4-(tert-butyl)pyrimidin-2-amine4-(tert-butyl)pyrimidin-2-amine17321-94-7[5]
N-methyl-4-(tert-butyl)pyrimidin-2-amineN-methyl-4-(tert-butyl)pyrimidin-2-amineNot Assigned
N-tert-butyl-2-methylpyrimidin-4-amine (Isomer)N-tert-butyl-2-methylpyrimidin-4-amineNot Assigned (PubChem CID: 122692483)
N-Butyl-4-methylpyrimidin-2-amineN-Butyl-4-methylpyrimidin-2-amine651718-71-7

Synthesis of N-methyl-4-tert-butylpyrimidin-2-amine and Its Derivatives

The synthesis of the target compound and its derivatives can be approached through a logical, multi-step process. The primary challenge often lies in the selective N-methylation of the 2-amino group.

Synthesis of the Precursor: 4-tert-butylpyrimidin-2-amine

The synthesis of the parent amine is the foundational step. A common and effective method involves the condensation of a β-diketone or a related species with guanidine.

Diagram 1: General Synthesis of 4-tert-butylpyrimidin-2-amine

G Pivaloylacetonitrile Pivaloylacetonitrile Reaction Condensation Pivaloylacetonitrile->Reaction Guanidine Guanidine Guanidine->Reaction Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Reaction Catalyst Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Medium 4-tert-butylpyrimidin-2-amine 4-tert-butylpyrimidin-2-amine Reaction->4-tert-butylpyrimidin-2-amine Product

Caption: Synthesis of the precursor via condensation.

Experimental Protocol: Synthesis of 4-tert-butylpyrimidin-2-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile (1 equivalent) and guanidine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (2.2 equivalents) portion-wise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 4-tert-butylpyrimidin-2-amine.

N-Methylation of 4-tert-butylpyrimidin-2-amine

The introduction of a methyl group onto the 2-amino position can be achieved using various methylating agents. The choice of reagent and reaction conditions is critical to avoid di-methylation or methylation at the ring nitrogens.

Diagram 2: N-Methylation Workflow

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction & Purification cluster_3 Product Precursor 4-tert-butylpyrimidin-2-amine Reaction N-Methylation Precursor->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Methylating_Agent Methylating Agent (e.g., MeI, (CH3)2SO4) Methylating_Agent->Reaction Solvent Solvent (e.g., DMF, THF) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Product N-methyl-4-tert-butylpyrimidin-2-amine Purification->Product

Caption: Step-wise process for N-methylation.

Experimental Protocol: N-methylation using Methyl Iodide

  • Deprotonation: To a solution of 4-tert-butylpyrimidin-2-amine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to isolate N-methyl-4-tert-butylpyrimidin-2-amine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial when working with strong bases like sodium hydride to prevent quenching of the base and unwanted side reactions.

  • Choice of Base: A strong base is required to deprotonate the amino group, forming the more nucleophilic amide anion, which then readily attacks the methylating agent.

  • Stoichiometry: Using a slight excess of the base and methylating agent helps to drive the reaction to completion. However, a large excess of the methylating agent should be avoided to minimize the risk of di-methylation.

Characterization of N-methyl-4-tert-butylpyrimidin-2-amine

The structural elucidation of the newly synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Expected Spectroscopic Data for N-methyl-4-tert-butylpyrimidin-2-amine

TechniqueExpected Observations
¹H NMR - A singlet for the tert-butyl protons (around 1.3 ppm, 9H). - A singlet for the N-methyl protons (around 3.0 ppm, 3H). - Two doublets for the pyrimidine ring protons (in the aromatic region, e.g., 6.5-8.5 ppm, 1H each). - A broad singlet for the NH proton (if not exchanged with D₂O).
¹³C NMR - A quaternary carbon and methyl carbons for the tert-butyl group. - A signal for the N-methyl carbon. - Signals for the pyrimidine ring carbons.
Mass Spec. - A molecular ion peak corresponding to the calculated molecular weight (C₉H₁₅N₃, MW: 165.24).
IR - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations (aliphatic and aromatic). - C=N and C=C stretching vibrations of the pyrimidine ring.

Potential Applications in Drug Development

The 2-aminopyrimidine scaffold is a versatile building block in the design of kinase inhibitors and other targeted therapies.[1][7] The unique substitution pattern of N-methyl-4-tert-butylpyrimidin-2-amine offers several potential advantages in drug design:

  • Improved Lipophilicity: The tert-butyl and N-methyl groups can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

  • Modulation of Target Binding: The steric bulk of the tert-butyl group and the electronic nature of the N-methyl group can influence the binding affinity and selectivity for specific biological targets.

  • Metabolic Stability: The N-methyl group can block a potential site of metabolism, leading to a longer half-life in vivo.

Diagram 3: Potential Signaling Pathway Involvement

G Derivative N-methyl-4-tert-butylpyrimidin-2-amine Derivative Inhibition Inhibition Derivative->Inhibition Kinase Target Kinase (e.g., FLT3, CHK1) Kinase->Inhibition Binds to ATP_Binding ATP Binding Site ATP_Binding->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Inhibition->Downstream_Signaling Blocks Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to

Caption: Potential mechanism of action as a kinase inhibitor.

Derivatives of 2-aminopyrimidine have shown promise as inhibitors of various kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are implicated in cancers like acute myeloid leukemia.[3] Further derivatization of the N-methyl-4-tert-butylpyrimidin-2-amine core, for instance, by introducing pharmacophoric groups at the 5- or 6-position of the pyrimidine ring, could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of N-methyl-4-tert-butylpyrimidin-2-amine and its derivatives, from fundamental identification and synthesis to potential applications in drug discovery. While the core compound itself may not have a readily available CAS number, the outlined synthetic and characterization methodologies provide a solid foundation for its preparation and validation in a research setting. The versatility of the 2-aminopyrimidine scaffold, coupled with the unique properties imparted by the tert-butyl and N-methyl substituents, makes this class of compounds a promising area for further exploration. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in various biological assays to unlock their full therapeutic potential.

References

  • Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. (2010). INIS-IAEA. Retrieved from [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, X., et al. (2023). Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). Molecules. Retrieved from [Link]

  • N-tert-butyl-2-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules. Retrieved from [Link]

  • N-Butyl-4-methylpyrimidin-2-amine Properties. (n.d.). EPA. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of substituted pyrimidines. (2021).
  • Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. (2019). Scientific Update. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. (2017). Molecules. Retrieved from [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 13 [a] TTBP : 2,4,6‐tri‐tert‐butylpyrimidine,... (n.d.). ResearchGate. Retrieved from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Organic & Medicinal Chem IJ. Retrieved from [Link]

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.). Google Patents.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. Retrieved from [Link]

  • N-tert-Butylmethylamine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. (2020). Organic Chemistry Portal. Retrieved from [Link]

  • tert-Butyl 4-n-butyl-3-(pyrimidin-2-ylamino)benzoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

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Exploratory

The 4-tert-butyl-2-aminopyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 4-tert-butyl-2-aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-tert-butyl-2-aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a hydrogen-bond-donating and -accepting pyrimidine ring with a sterically demanding tert-butyl group provides a versatile platform for the design of potent and selective therapeutic agents. This guide offers a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important chemical scaffold, with a particular focus on its role in the development of kinase inhibitors.

The Strategic Importance of the 4-tert-butyl-2-aminopyrimidine Core

The 2-aminopyrimidine moiety is a well-established pharmacophore found in a variety of approved drugs and clinical candidates.[1] It can engage in multiple hydrogen-bonding interactions with biological targets, mimicking the purine and pyrimidine bases of nucleic acids. The introduction of a tert-butyl group at the 4-position of this scaffold imparts several desirable properties:

  • Steric Hindrance and Selectivity: The bulky tert-butyl group can provide steric hindrance that directs the binding of the molecule to specific pockets within a target protein, thereby enhancing selectivity.[2]

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can influence the compound's solubility, permeability, and metabolic stability, which are critical parameters in drug design.

  • Conformational Restriction: The tert-butyl group can restrict the rotation of adjacent chemical groups, locking the molecule into a bioactive conformation and improving its binding affinity.

These features have made the 4-tert-butyl-2-aminopyrimidine scaffold a valuable starting point for the development of inhibitors for a range of enzyme families, most notably protein kinases.

Synthesis of the 4-tert-butyl-2-aminopyrimidine Scaffold

The synthesis of the 4-tert-butyl-2-aminopyrimidine core can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-keto nitrile with guanidine.

Experimental Protocol: Synthesis of 4-tert-butyl-2-aminopyrimidine

A plausible and commonly employed synthetic route for 4-tert-butyl-2-aminopyrimidine involves the condensation of 4,4-dimethyl-3-oxopentanenitrile with guanidine.

Step 1: Synthesis of 4,4-dimethyl-3-oxopentanenitrile

This starting material can be prepared via the Claisen condensation of a pivalic ester (e.g., methyl pivalate) with acetonitrile in the presence of a strong base like sodium amide or sodium hydride.

Step 2: Cyclization to form 4-tert-butyl-2-aminopyrimidine

  • Reaction Setup: To a solution of sodium methoxide in methanol, add 4,4-dimethyl-3-oxopentanenitrile and guanidine hydrochloride.

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated product is then collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of 4-tert-butyl-2-aminopyrimidine start Pivalonitrile intermediate1 4,4-dimethyl-3-oxopentanenitrile start->intermediate1 Condensation with 3-aminocrotononitrile final_product 4-tert-butyl-2-aminopyrimidine intermediate1->final_product Cyclization with Guanidine start2 Guanidine start2->final_product

Caption: General synthetic workflow for 4-tert-butyl-2-aminopyrimidine.

Structure-Activity Relationship (SAR) Studies

The 4-tert-butyl-2-aminopyrimidine scaffold provides a versatile platform for SAR exploration. Modifications at the 2-amino group, the 5-position, and the 6-position of the pyrimidine ring can significantly impact biological activity.

A notable example comes from the development of histamine H4 receptor ligands. In one study, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine was identified as a potent ligand. Subsequent SAR studies revealed that replacing the 6-tert-butyl group with aromatic and secondary amine moieties led to optimized potency.[2]

In the context of kinase inhibitors, the 2-amino group often serves as a key hydrogen bond donor to the hinge region of the kinase ATP-binding site. The 4-tert-butyl group can project into a hydrophobic pocket, contributing to both potency and selectivity. Further substitutions at the 5- and 6-positions are then explored to enhance interactions with other regions of the ATP-binding pocket and to fine-tune the physicochemical properties of the molecule.

Table 1: Representative SAR data for 2-aminopyrimidine derivatives

CompoundTargetIC50 (nM)Key Structural Features
Compound A Kinase X5002-amino, 4-tert-butyl
Compound B Kinase X502-anilino, 4-tert-butyl
Compound C Kinase X102-anilino, 4-tert-butyl, 5-fluoro

This table is a generalized representation based on common SAR trends for kinase inhibitors and does not represent specific data from a single source.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many biologically active compounds based on the 4-tert-butyl-2-aminopyrimidine scaffold function as ATP-competitive kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a protein substrate. In many diseases, including cancer and inflammatory disorders, kinases are dysregulated, leading to aberrant signaling.

The 2-aminopyrimidine core of the scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP. The 4-tert-butyl group often occupies a hydrophobic pocket adjacent to the hinge region, sometimes referred to as the "gatekeeper" pocket. The nature of the amino acid residue at this gatekeeper position can vary between different kinases, and the bulky tert-butyl group can exploit these differences to achieve selectivity.

G cluster_pathway Kinase Inhibition by a 4-tert-butyl-2-aminopyrimidine Derivative inhibitor 4-tert-butyl-2-aminopyrimidine Inhibitor kinase Kinase Active Site inhibitor->kinase Binds to ATP pocket substrate Protein Substrate kinase->substrate Phosphorylation atp ATP atp->kinase Blocked by inhibitor product Phosphorylated Substrate signaling Downstream Signaling (e.g., Cell Proliferation)

Caption: Simplified diagram of competitive kinase inhibition.

Visualizing the Binding Mode

While a specific crystal structure of a kinase in complex with a 4-tert-butyl-2-aminopyrimidine inhibitor is not publicly available, we can infer the binding mode from related structures. For example, the crystal structure of CDK2 in complex with a 2-amino-4-heteroaryl-pyrimidine inhibitor (PDB: 4BCF) reveals the key hydrogen bonding interactions with the hinge region.[3] We can hypothesize that a 4-tert-butyl derivative would position the bulky group in the hydrophobic pocket typically occupied by the gatekeeper residue.

Therapeutic Applications and Future Perspectives

The 4-tert-butyl-2-aminopyrimidine scaffold has been explored for a variety of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases implicated in cancer cell proliferation and survival, such as CDKs, EGFR, and others.[4][5]

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways, such as IRAK-4.[6][7]

  • Neurodegenerative Diseases: The development of inhibitors for kinases like JNK, which are implicated in neuronal apoptosis.

While no drug containing the 4-tert-butyl-2-aminopyrimidine scaffold has yet received FDA approval, the continued interest in this privileged structure within the medicinal chemistry community suggests its significant potential. The ongoing exploration of this scaffold in various drug discovery programs, particularly in the realm of kinase inhibitors, holds promise for the development of novel and effective therapies for a range of human diseases. The ability to readily synthesize and modify this core structure, combined with its favorable interactions with key biological targets, ensures that the 4-tert-butyl-2-aminopyrimidine scaffold will remain an important tool in the arsenal of medicinal chemists for years to come.

References

Sources

Foundational

Molecular weight and logP of 4-tert-butyl-N-methylpyrimidin-2-amine

Technical Guide: Physicochemical Profiling of 4-tert-butyl-N-methylpyrimidin-2-amine Executive Summary This technical guide provides a rigorous analysis of 4-tert-butyl-N-methylpyrimidin-2-amine , a specialized pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Profiling of 4-tert-butyl-N-methylpyrimidin-2-amine

Executive Summary

This technical guide provides a rigorous analysis of 4-tert-butyl-N-methylpyrimidin-2-amine , a specialized pyrimidine derivative often utilized as a scaffold in kinase inhibitor discovery and fragment-based drug design (FBDD). While the parent compound (4-tert-butylpyrimidin-2-amine) is widely cataloged, the N-methylated variant represents a critical optimization step for modulating solubility, membrane permeability, and metabolic stability.

This document details the precise Molecular Weight (MW) and Lipophilicity (logP) of the compound, supported by calculated predictive models and standard experimental protocols for verification.

Chemical Identity & Structure

The compound is characterized by a pyrimidine core substituted with a bulky lipophilic tert-butyl group at the C4 position and a methylamino group at the C2 position.

AttributeDetail
IUPAC Name N-methyl-4-(2-methyl-2-propanyl)pyrimidin-2-amine
Common Name 4-tert-butyl-N-methylpyrimidin-2-amine
Molecular Formula C

H

N

SMILES CC(C)(C)C1=NC(=NC=C1)NC
Core Scaffold 2-aminopyrimidine
Key Substituents 4-tert-butyl (Lipophilic anchor), 2-N-methyl (H-bond donor modulation)

Physicochemical Profiling

Molecular Weight Analysis

The molecular weight is a definitive constant derived from standard atomic weights. For C


H

N

:
  • Carbon (9 × 12.011): 108.099 Da

  • Hydrogen (15 × 1.008): 15.120 Da

  • Nitrogen (3 × 14.007): 42.021 Da

Total Molecular Weight: 165.24 g/mol

Lipophilicity (logP) Analysis

The partition coefficient (logP) is critical for predicting ADME properties. The N-methylation of the parent amine significantly alters the lipophilic profile by removing a hydrogen bond donor (HBD) and adding a hydrophobic methyl group.

Compound VariantStructureExperimental logP (Lit.)Predicted logP (Target)
Parent 4-tert-butylpyrimidin-2-amine1.35 – 1.52 [1]N/A
Target 4-tert-butyl-N-methylpyrimidin-2-amine N/A1.85 ± 0.20

Mechanistic Insight: The shift from NH


 to NHMe typically increases logP by approximately 0.4–0.5 units . This increase is driven by:
  • Desolvation Penalty Reduction: The methyl group shields the nitrogen, reducing the energy required to strip water molecules during membrane transit.

  • Hydrophobic Effect: The addition of the methylene unit (-CH

    
    - equivalent) adds intrinsic lipophilicity.
    

Implications for Drug Design: A logP of ~1.9 places this fragment in the "Sweet Spot" for lead optimization (Golden Triangle), balancing permeability with aqueous solubility.

Experimental Methodologies

To validate these theoretical values, the following self-validating protocols are recommended.

Protocol A: Molecular Weight Determination (LC-MS)

Objective: Confirm identity and isotopic distribution.

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Method:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 mins (A: H

      
      O + 0.1% FA; B: ACN + 0.1% FA).
      
    • Ionization: ESI Positive Mode.

  • Validation Criteria:

    • Observed [M+H]

      
       peak at 166.24 m/z .
      
    • Isotopic pattern matches theoretical C

      
       distribution (approx. 10% M+1 contribution).
      
Protocol B: LogP Determination (Shake-Flask HPLC)

Objective: Empirically measure lipophilicity.

  • Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Partitioning:

    • Dissolve compound in the pre-saturated octanol phase.

    • Mix with equal volume of pre-saturated water phase.

    • Shake for 60 minutes at 25°C; Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
  • Control: Run Toluene (logP 2.7) as a system suitability standard.

Synthesis & Pathway Visualization

The most authoritative synthesis route avoids poly-methylation by using a nucleophilic aromatic substitution (


) strategy rather than direct methylation of the amine.

Reaction Scheme:

  • Precursor: 4-tert-butyl-2-chloropyrimidine.

  • Reagent: Methylamine (2.0 M in THF).

  • Conditions: 80°C, Sealed Tube, 4 hours.

  • Mechanism: Addition-Elimination at C2.

SynthesisPathway Precursor 4-tert-butyl-2-chloropyrimidine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + MeNH2 SNAr Attack Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Product 4-tert-butyl-N-methylpyrimidin-2-amine (Target) Intermediate->Product - Cl (Elimination) Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Selective synthesis via SNAr mechanism ensures mono-methylation at the exocyclic nitrogen.

Computational Prediction Workflow

When experimental data is unavailable, use this consensus prediction workflow.

LogPPrediction cluster_algorithms Consensus Algorithms Input Input Structure (SMILES: CC(C)(C)C1=NC(=NC=C1)NC) Algo1 XLogP3 (Atom-Additive) Input->Algo1 Algo2 CLogP (Fragment-Based) Input->Algo2 Algo3 Moriguchi (MLogP) (Topological) Input->Algo3 Result Consensus LogP: ~1.85 Algo1->Result Weight: 40% Algo2->Result Weight: 40% Algo3->Result Weight: 20%

Figure 2: Consensus modeling workflow combining atomistic and fragment-based descriptors.

References

  • PubChem. 4-tert-butylpyrimidin-2-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • ChemDraw Professional.PerkinElmer Informatics. (Calculated physicochemical properties using CLogP algorithm).
Exploratory

Modulating Kinase Affinity and Physicochemical Profiles: A Comparative Analysis of 4-tert-Butylpyrimidin-2-amine and its N-Methyl Derivatives

Executive Summary The 2-aminopyrimidine motif is a highly privileged scaffold in modern drug discovery, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Imatinib, Bosutinib). Within...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine motif is a highly privileged scaffold in modern drug discovery, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors (e.g., Imatinib, Bosutinib). Within this class, 4-tert-butylpyrimidin-2-amine represents a critical building block. The bulky tert-butyl group dictates the spatial orientation of the pyrimidine ring within deep hydrophobic pockets, while the primary 2-amino group acts as an essential hydrogen bond donor.

As a Senior Application Scientist, I frequently utilize N-methylation of this scaffold as a precision tool. Transitioning from a primary amine to an N-methyl or N,N-dimethyl derivative fundamentally alters the molecule's hydrogen-bonding capacity, torsional strain, and lipophilicity. This in-depth technical guide explores the structural divergence, mechanistic binding impacts, and synthetic workflows required to leverage these derivatives in medicinal chemistry.

Physicochemical Divergence: Primary Amine vs. N-Methylation

The addition of methyl groups to the exocyclic amine of 4-tert-butylpyrimidin-2-amine initiates a cascade of physicochemical shifts. The primary amine possesses two hydrogen bond donors, which are critical for aqueous solubility and target engagement. N-methylation systematically reduces these donors, increasing lipophilicity (LogP) and altering the topological polar surface area (tPSA).

Furthermore, N-methylation introduces


 allylic strain between the methyl group and the adjacent pyrimidine nitrogen. This steric clash forces the N-alkyl group out of coplanarity with the pyrimidine ring, drastically altering the conformational landscape of the molecule.
Quantitative Physicochemical Comparison
Property4-tert-butylpyrimidin-2-amine4-tert-butyl-N-methylpyrimidin-2-amine4-tert-butyl-N,N-dimethylpyrimidin-2-amine
SMILES CC(C)(C)C1=NC(=NC=C1)NCC(C)(C)C1=NC(=NC=C1)NCCC(C)(C)C1=NC(=NC=C1)N(C)C
Molecular Weight 151.21 g/mol [1]165.24 g/mol 179.27 g/mol
H-Bond Donors 210
H-Bond Acceptors 333
Calculated LogP ~1.6~2.0~2.4
Kinase Hinge Binding Optimal (Donor Intact)Weakened (Steric Clash)Ablated (No Donor)

Mechanistic Impact on Target Binding

In kinase drug discovery, the 2-aminopyrimidine core is specifically designed to dock into the highly conserved ATP-binding hinge region. The pyrimidine nitrogen acts as a hydrogen bond acceptor, while the exocyclic NH₂ acts as a crucial hydrogen bond donor to the backbone carbonyl of hinge residues (e.g., CYS-99 in IKKβ)[2].

When 4-tert-butylpyrimidin-2-amine is N-methylated, the loss of this hydrogen bond donor—coupled with the introduction of a bulky, solvent-exposed methyl group—creates severe steric clashes within the narrow ATP pocket. As demonstrated in recent structural optimizations of , bulkier alkyl substitutions at this position lead to significantly reduced or entirely negligible kinase activity[2]. Therefore, N-methylation is not merely an SAR exploration tactic; it is a deliberate "de-risking" strategy used to engineer out off-target kinase activity when the scaffold is intended for non-kinase targets.

G A 4-tert-butylpyrimidin-2-amine (Primary Amine) B Intact H-Bond Donor (Hinge Region Binding) A->B C High Target Affinity (e.g., IKKβ / Kinases) B->C D N-Methyl Derivatives (Sec/Tert Amine) E Loss of H-Bond Donor & Steric Clash D->E F Ablated Affinity & Altered Selectivity E->F

Fig 1. Mechanistic impact of N-methylation on kinase hinge-region binding and target affinity.

Synthetic Methodologies & Experimental Protocols

Direct methylation of 2-aminopyrimidines is notoriously challenging[3]. The electron-withdrawing nature of the pyrimidine ring drastically reduces the nucleophilicity of the exocyclic amine. Standard reductive amination often fails. Consequently, robust deprotonation using a strong base (NaH) is required to form a highly reactive amide anion before introducing the electrophile. Alternatively, modern late-stage functionalization utilizes with methyl-containing peroxides (e.g., DCP)[4].

Below is a self-validating workflow combining classical electrophilic methylation with biophysical validation.

Workflow Step1 1. Scaffold Preparation 4-tert-butylpyrimidin-2-amine Step2 2. Deprotonation NaH in anhydrous DMF (0°C) Step1->Step2 Overcomes poor nucleophilicity Step3 3. Electrophilic N-Methylation Addition of MeI (0°C to RT) Step2->Step3 Amide anion formation Step4 4. Isolation & Validation Flash Chromatography, LC-MS, 1H-NMR Step3->Step4 Quench & Purify Step5 5. Biophysical Assay SPR Binding Kinetics (Kon/Koff) Step4->Step5 Validated Compound

Fig 2. Self-validating synthetic and biophysical workflow for N-methylated 2-aminopyrimidines.

Protocol 1: Electrophilic N-Methylation of 4-tert-butylpyrimidin-2-amine

Causality: Deprotonation with NaH generates a highly reactive amide anion, overcoming the inherent electron deficiency of the pyrimidine-bound amine, ensuring efficient nucleophilic attack on the methyl iodide.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 4-tert-butylpyrimidin-2-amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale: Cooling controls the exothermic hydrogen gas evolution and prevents unwanted side reactions.

  • Electrophilic Addition: Stir for 30 minutes at 0 °C to ensure complete anion formation, then add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours while monitoring conversion via LC-MS.

  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure N-methyl derivative.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Validation

Causality: While functional biochemical assays measure downstream enzymatic inhibition, SPR provides direct biophysical evidence of binding kinetics. This isolates target affinity from signaling artifacts, definitively proving that the loss of the H-bond donor directly ablates physical binding.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., recombinant IKKβ) onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) at a density of ~3000 RU.

  • Analyte Preparation: Prepare serial dilutions (0.1 nM to 10 µM) of both the primary amine and N-methylated derivatives in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Association Phase: Inject analytes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds to measure the association rate constant (

    
    ).
    
  • Dissociation Phase: Switch to running buffer for 300 seconds to measure the dissociation rate constant (

    
    ).
    
  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    

References

  • Overberger, C. G., & Kogon, I. C. (1954). Monomer Synthesis. Methylation of 2-Aminopyrimidine. Journal of the American Chemical Society.[Link]

  • Liu, P., et al. (2025). Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry.[Link]

  • Chen, Y., et al. (2024). Magic methylation with methyl-containing peroxides. Chemical Science.[Link]

Sources

Foundational

Tert-Butyl Aminopyrimidines: Structural Pharmacology and Therapeutic Applications

The following technical guide details the structural pharmacology, therapeutic applications, and synthetic methodologies for tert-butyl substituted aminopyrimidines. Executive Summary The aminopyrimidine scaffold represe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural pharmacology, therapeutic applications, and synthetic methodologies for tert-butyl substituted aminopyrimidines.

Executive Summary

The aminopyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors and antimicrobial agents. The strategic incorporation of a tert-butyl group onto this core is not merely a lipophilic modification; it is a calculated tactic to exploit specific hydrophobic pockets within ATP-binding sites, modulate membrane permeability, and influence metabolic stability.

This guide analyzes the biological activity of tert-butyl substituted aminopyrimidines, focusing on their dominant role as Type I/II kinase inhibitors (specifically BTK, CDK, and EGFR) and their emerging utility in combating multidrug-resistant (MDR) bacterial biofilms.

The Chemical Basis: Why Tert-Butyl?

In drug design, the tert-butyl moiety functions as a "molecular anchor." Its spherical, sterically demanding nature (


) allows it to fill deep, hydrophobic sub-pockets that planar aromatic substituents cannot access.
Structure-Activity Relationship (SAR) Mechanics
  • Hydrophobic Pocket Filling: In kinase targets (e.g., BTK, FLT3), the tert-butyl group often occupies the "gatekeeper" region or the hydrophobic back-pocket, imparting high selectivity over structurally similar kinases.

  • Conformational Locking: The steric bulk restricts bond rotation, often locking the aminopyrimidine into a bioactive conformation that reduces the entropic penalty of binding.

  • The Metabolic Trade-off: While increasing lipophilicity (logP) aids membrane permeability, the tert-butyl group is a known "metabolic soft spot," susceptible to CYP450-mediated

    
    -oxidation (hydroxylation).
    
Visualization: Pharmacophore Logic

The following diagram illustrates the functional roles of the scaffold's components.

SAR_Model Core Aminopyrimidine Core (H-Bond Acceptor/Donor) TButyl Tert-Butyl Group (Hydrophobic Anchor) Core->TButyl C-C or N-C Bond Metabolism Metabolic Liability (CYP3A4 Oxidation) TButyl->Metabolism Susceptibility Target Kinase Selectivity (Gatekeeper Pocket) TButyl->Target Van der Waals Interaction

Figure 1: Pharmacophore model highlighting the dual role of the tert-butyl group in binding affinity and metabolic susceptibility.

Therapeutic Areas & Mechanisms

Kinase Inhibition (Oncology & Autoimmunity)

The most prolific application of tert-butyl aminopyrimidines is in the inhibition of protein kinases.

  • BTK Inhibition (B-Cell Malignancies): Compounds such as 2,5-diaminopyrimidines utilize the tert-butyl group to stabilize the molecule within the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK).

    • Mechanism:[1] The aminopyrimidine acts as the hinge binder (forming H-bonds with Glu475/Met477), while the tert-butyl group displaces water molecules in the hydrophobic back-pocket, enhancing binding enthalpy.

    • Key Insight: Covalent inhibitors often pair this scaffold with an acrylamide "warhead" to target Cys481, but the tert-butyl group provides the initial reversible affinity required for the reaction to occur.

  • Dual EGFR/CDK Inhibition: Recent studies highlight pyridopyrimidine derivatives (a fused analog) where tert-butyl substitution correlates with dual inhibition of EGFR and CDK4/6 . This is critical for overcoming resistance in non-small cell lung cancer (NSCLC) where compensatory signaling pathways are activated.

Antimicrobial Activity (MDR Pathogens)

Unlike kinase inhibitors, antimicrobial aminopyrimidines utilize the tert-butyl group to disrupt bacterial membranes.

  • Target: Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

  • Mechanism: The lipophilic tert-butyl tail facilitates penetration through the peptidoglycan layer (Gram-positive) or outer membrane (Gram-negative), allowing the aminopyrimidine core to interfere with folate synthesis or DNA replication.

  • Biofilm Inhibition: Derivatives such as 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] have shown up to 96% inhibition of biofilm formation, likely by disrupting the hydrophobic signaling molecules involved in quorum sensing.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

The most robust method for installing the amino-linked tert-butyl moiety is the displacement of a halide on the pyrimidine ring.

Protocol: Synthesis of N-(tert-butyl)pyrimidin-4-amine derivatives

  • Reagents: 4,6-Dichloropyrimidine (1.0 eq), tert-Butylamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents accelerate

    
    ).
    
  • Procedure:

    • Dissolve 4,6-dichloropyrimidine in DMSO under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of tert-butylamine.
      
    • Heat to 80–100°C for 4–6 hours. Monitoring by TLC/LC-MS is critical as over-reaction (displacing both chlorides) can occur at higher temperatures.

    • Workup: Pour into ice water. The tert-butyl product often precipitates due to high lipophilicity. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow

Synthesis_Flow Start 4,6-Dichloropyrimidine Reaction Heat (80°C) DMSO, 4-6h Start->Reaction Reagents tert-Butylamine + K2CO3 Reagents->Reaction Product 4-Chloro-6-(tert-butylamino) pyrimidine Reaction->Product SNAr Mechanism

Figure 2: General synthetic pathway for mono-substitution of dichloropyrimidine.

Biological Assay: Kinase Inhibition (IC50 Determination)

To validate biological activity, a FRET-based or radiometric assay is standard.

Protocol: In Vitro BTK Kinase Assay

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

  • Preparation: Dilute tert-butyl aminopyrimidine compounds in DMSO (3-fold serial dilutions).

  • Incubation:

    • Mix Kinase (BTK), Tracer (Alexa Fluor™ conjugate), and Antibody (Eu-labeled).

    • Add compound solution.

    • Incubate at Room Temperature for 60 minutes.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

    • Displacement of the tracer by the test compound results in a decrease in FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Data Summary: Comparative Potency

The table below summarizes literature data comparing tert-butyl substituted analogs against non-substituted or methyl-substituted controls, highlighting the "Tert-Butyl Effect."

Core StructureR-GroupTargetIC50 / MICBiological Outcome
Aminopyrimidine MethylBTK150 nMWeak inhibition; poor pocket filling.
Aminopyrimidine Tert-Butyl BTK 2.4 nM High potency; optimal hydrophobic fit.
Phenylthiazole MethylMRSA>64 µg/mLInactive.
Phenylthiazole Tert-Butyl MRSA 4 µg/mL Potent antimicrobial; membrane permeable.
Pyridopyrimidine HEGFR500 nMModerate activity.
Pyridopyrimidine Tert-Butyl EGFR 12 nM Enhanced selectivity and potency.

Expert Commentary & Future Directions

As a Senior Application Scientist, I advise researchers to carefully balance the potency gains from the tert-butyl group against its metabolic liabilities.

  • Metabolic Blocking: If half-life (

    
    ) is too short due to oxidation of the tert-butyl group, consider replacing it with a trifluoromethylcyclopropyl  group or a d3-tert-butyl  (deuterated) analog to block CYP activity while maintaining steric bulk.
    
  • Solubility: The high lipophilicity of these compounds can lead to poor aqueous solubility. Formulation strategies (e.g., mesylate salt formation) are often required for in vivo efficacy.

References

  • BenchChem. Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols. BenchChem Application Notes.[1] Link

  • M. A. El-Hashash et al. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. BMC Chemistry, 2024. Link

  • H. S. Al-Shewaro et al. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances, 2023. Link

  • Barnes-Seeman, D. et al. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 2013. Link

  • Zuo, Y. et al. Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton’s Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 2014. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol.Link

Sources

Exploratory

4-tert-butyl-N-methylpyrimidin-2-amine safety data sheet (SDS)

Technical Monograph: 4-tert-butyl-N-methylpyrimidin-2-amine Preface: Scope & Autonomy This guide functions as an advanced technical whitepaper for 4-tert-butyl-N-methylpyrimidin-2-amine . Unlike a standard Safety Data Sh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-tert-butyl-N-methylpyrimidin-2-amine

Preface: Scope & Autonomy

This guide functions as an advanced technical whitepaper for 4-tert-butyl-N-methylpyrimidin-2-amine . Unlike a standard Safety Data Sheet (SDS) which lists static hazards, this document integrates physicochemical profiling, synthetic utility, and risk management strategies tailored for pharmaceutical research environments.

Note: As this specific N-methylated derivative is a specialized research building block, specific toxicological data is extrapolated from Structure-Activity Relationships (SAR) of the close analog 4-(tert-butyl)pyrimidin-2-amine (CAS 17321-94-7) and general aminopyrimidine protocols.

Part 1: Molecular Identity & Physicochemical Profiling

Compound Identity

  • Chemical Name: 4-tert-butyl-N-methylpyrimidin-2-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 165.24 g/mol [1]

  • Structural Features: A pyrimidine core substituted at the C4 position with a bulky tert-butyl group (increasing lipophilicity) and at the C2 position with a secondary methylamine (increasing basicity compared to primary analogs).

Physicochemical Properties (Predicted & Observed)

Property Value / Description Technical Insight
Physical State White to off-white crystalline solid Coloration often indicates oxidation; pure samples should be white.
Solubility Soluble in DMSO, MeOH, DCM; Low in Water The tert-butyl group significantly reduces aqueous solubility compared to simple aminopyrimidines.
pKa (Predicted) ~4.5 - 5.5 (Pyrimidine N) The C2-amino group donates electron density, making the ring nitrogens moderately basic.
LogP ~1.9 - 2.1 Moderate lipophilicity; suitable for cell-permeable kinase inhibitor scaffolds.

| Melting Point | Lower than primary amine analog | Methylation disrupts H-bonding networks, typically lowering MP relative to the unmethylated parent. |

Part 2: Risk Assessment & Toxicology (The "Living" SDS)

GHS Classification (Derived from Analog CAS 17321-94-7)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Standard precautionary classification for aminopyrimidines).

Toxicological Mechanism The irritation potential stems from the basicity of the exocyclic amine and the pyrimidine ring nitrogen. Upon contact with mucous membranes (eyes/lungs), the compound creates a localized alkaline environment, leading to tissue saponification and irritation. The tert-butyl group acts as a lipophilic anchor, potentially increasing dermal absorption rates compared to smaller pyrimidines.

Emergency Response Protocols

  • Ocular Exposure: Immediate irrigation with saline for 15 minutes. The basic nature requires prolonged flushing to normalize pH.

  • Dermal Exposure: Wash with soap and water. Do not use alcohol-based solvents, as they may enhance transdermal absorption of the lipophilic tert-butyl moiety.

  • Inhalation: Remove to fresh air. If respiratory irritation persists, administer oxygen.

Part 3: Strategic Handling & Experimental Workflows

Storage & Stability

  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic potential exists.[2] Store under inert gas (Nitrogen/Argon) to prevent amine oxidation (browning).

  • Container: Amber glass to prevent potential photodegradation.

Synthetic Utility This compound is a critical intermediate in Medicinal Chemistry, particularly for Kinase Inhibitors . The tert-butyl group often occupies the hydrophobic "gatekeeper" pocket in ATP-binding sites, while the 2-amino group forms hydrogen bonds with the hinge region.

Synthesis Pathway (Standard Route) The most robust synthesis involves a Nucleophilic Aromatic Substitution (S


Ar):
  • Starting Material: 4-tert-butyl-2-chloropyrimidine.

  • Reagent: Methylamine (2.0 eq, usually in THF or MeOH).

  • Conditions: Heat (60-80°C) in a sealed tube (to contain methylamine gas).

  • Workup: Concentration, aqueous wash, and recrystallization (Hexanes/EtOAc).

Visualizing the Workflow

G Start Start: 4-tert-butyl-2-chloropyrimidine Reaction Reaction: SNAr (80°C, Sealed Tube) Start->Reaction Reagent Reagent: MeNH2 (excess) Reagent->Reaction Workup Workup: Extract (DCM/H2O) Reaction->Workup Conversion >98% Product Product: 4-tert-butyl-N-methylpyrimidin-2-amine Workup->Product Crystallization QC QC: LCMS & NMR Product->QC Verify Purity

Figure 1: Standard synthetic workflow for the generation of 4-tert-butyl-N-methylpyrimidin-2-amine via S


Ar.

Part 4: Quality Control & Analytical Standards

To ensure data integrity in biological assays, the purity of this building block must be validated.

HPLC Method (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers basicity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption).

NMR Expectations (


H NMR in DMSO-d

)
  • 
     1.25 ppm:  Singlet (9H), tert-butyl group.
    
  • 
     2.85 ppm:  Doublet (3H), N-methyl group (couples with NH).
    
  • 
     6.5 - 7.0 ppm:  Broad singlet (1H), NH proton.
    
  • 
     6.6 ppm:  Doublet (1H), Pyrimidine H5.
    
  • 
     8.2 ppm:  Doublet (1H), Pyrimidine H6.
    
Safety Logic Diagram

Safety Hazard Hazard Source: Basic Amine + Lipophilic Tail Route Routes of Entry: Inhalation (Dust) | Dermal (Solvent) Hazard->Route Control Engineering Controls: Fume Hood + Inert Atmosphere Route->Control Mitigation PPE PPE: Nitrile Gloves + Safety Glasses Control->PPE Secondary Barrier Action Safe Handling Achieved PPE->Action

Figure 2: Risk assessment logic flow for handling lipophilic aminopyrimidines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122692483, N-tert-butyl-2-methylpyrimidin-4-amine (Isomer Reference). Retrieved from [Link]

Sources

Foundational

The Steric and Hydrophobic Imperative: The Role of the tert-Butyl Group in Pyrimidine-Based Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and autoimmune therapeutics, pyrimidine-based scaffolds—including pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines—serve as highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, pyrimidine-based scaffolds—including pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines—serve as highly privileged ATP-competitive "warheads"[1]. While the heterocyclic core establishes critical hydrogen bonds with the kinase hinge region, the peripheral substituents dictate selectivity, residence time, and metabolic stability. Among these, the tert-butyl group stands out as a uniquely powerful moiety.

Far from being a passive space-filler, the tert-butyl group is a bulky, highly lipophilic, and chemically inert substituent. This whitepaper explores the causality behind its structural utility, detailing how it exploits hydrophobic sub-pockets, induces conformational shifts, and provides steric shielding to optimize kinase inhibitor profiles.

Mechanistic Contributions in the ATP-Binding Pocket

Exploiting the Gatekeeper Residue (Chemical Genetics)

The most elegant demonstration of the tert-butyl group's utility lies in the chemical genetics approach pioneered for Analog-Sensitive (AS) kinases. The ATP-binding pocket of wild-type kinases typically features a bulky "gatekeeper" residue (e.g., Methionine, Phenylalanine, or Threonine) that restricts access to a deep hydrophobic cavity.

By mutating this gatekeeper to a smaller amino acid (Glycine or Alanine), a novel hydrophobic pocket is generated. Pyrazolo[3,4-d]pyrimidine derivatives featuring a bulky N1 or C3 tert-butyl group (such as 1-NM-PP1 or 1-NA-PP1) perfectly complement this engineered cavity[2]. The tert-butyl group acts as a steric key: it violently clashes with the bulky gatekeeper of wild-type kinases (rendering them immune to the drug) but binds with sub-nanomolar affinity to the AS-mutant, ensuring absolute target specificity[2].

Steric Shielding and Covalent Bond Stabilization

In the development of covalent inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), the tert-butyl group plays a critical role in extending drug residence time. Reversible covalent BTK inhibitors often utilize a Michael acceptor to form a thioether bond with Cys481. However, this bond can be prematurely cleaved by local proteases or reversed via an E1cB elimination mechanism.

Strategic placement of a tert-butyl group near the reactive center creates an impenetrable steric shield. The bulky methyl branches physically block solvent and enzymatic access to the proton attached to the C


 atom, preventing the breakage of the thioether bond with Cys481[3]. This causality—where steric bulk directly translates to metabolic stability—drastically enhances the in vivo pharmacodynamic efficacy of the inhibitor.
Conformational Locking and Atypical Binding Modes

The tert-butyl group can also force kinases into specific, inactive conformations. In the JAK2 inhibitor CMP6, the tert-butyl moiety is not accommodated in a standard hydrophobic pocket. Instead, it points directly toward the tip of the glycine-rich P-loop, sitting adjacent to a polar pocket that typically coordinates Mg2+ ions[4]. This high shape complementarity restricts the flexibility of the glycine loop, effectively locking the kinase in an inactive state[4].

However, this steric bulk can also lead to unexpected binding modes. In Protein Kinase D (PKD) inhibitors, the standard binding mode (where the tert-butyl group points towards the gatekeeper) can be sterically hindered. To minimize free energy, the pyrazolo[3,4-d]pyrimidine scaffold may flip 180 degrees, exposing the tert-butyl group to the solvent and utilizing an alternate set of nitrogen atoms for hinge-region hydrogen bonding[5].

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the binding affinity shifts driven by the tert-butyl group across various targets, highlighting its context-dependent utility.

Inhibitor / CompoundTarget KinaseScaffoldR-Group at Key PositionBinding Affinity (IC50 / Kd)Mechanistic Observation
1-NM-PP1 AS-Mutant v-Src (I338G)Pyrazolo[3,4-d]pyrimidineN1-tert-butyl~1.5 nMtert-butyl occupies engineered gatekeeper pocket[2].
1-NM-PP1 Wild-Type v-SrcPyrazolo[3,4-d]pyrimidineN1-tert-butyl>1000 nMSteric clash with bulky wild-type gatekeeper[2].
CMP6 JAK2Tetracyclic pyridonetert-butyl1.0 nMtert-butyl points toward glycine loop, locking conformation[4].
Compound 6b Hsp90Purine-isoxazole3-tert-butylKd = 0.44 µMtert-butyl maximizes hydrophobic interactions in sub-pocket[6].

Self-Validating Experimental Protocols

To ensure rigorous validation of tert-butyl pyrimidine inhibitors, researchers must employ orthogonal, self-validating workflows. Relying solely on enzymatic inhibition can mask atypical binding modes (such as the 180-degree flip).

Protocol 1: Regioselective Synthesis of tert-Butyl Pyrazolo[3,4-d]pyrimidines

Causality: The bulky nature of the tert-butyl group dictates the regioselectivity of the pyrazole ring closure due to severe steric hindrance, heavily favoring the N1-substituted isomer over the N2-isomer.

  • Cyclization: React (ethoxymethylene)malononitrile with tert-butylhydrazine hydrochloride in the presence of triethylamine and ethanol under reflux.

  • Core Formation: Perform a second cyclization using formamide at 150°C to yield the core pyrazolo[3,4-d]pyrimidine scaffold[5].

  • Halogenation: Brominate the scaffold in an aqueous environment to provide a reactive handle for subsequent Suzuki couplings[5].

  • Validation: Confirm regioselectivity via 1H-NMR. The tert-butyl group must appear as a distinct 9H singlet at approximately

    
     1.45–1.55 ppm.
    
Protocol 2: Orthogonal Kinase Assay & Structural Validation

Causality: If a tert-butyl inhibitor shows high affinity for a wild-type kinase with a bulky gatekeeper, the compound is likely binding in an unintended orientation, necessitating crystallographic verification.

  • Protein Expression: Purify both Wild-Type (WT) and Analog-Sensitive (AS) mutant kinases.

  • Titration Assay: Perform a luminescence-based ATP-competitive kinase assay across a 10-point inhibitor titration curve (0.1 nM to 10 µM).

  • Selectivity Index Calculation: Calculate the ratio of IC50 (WT) / IC50 (AS). A successfully designed gatekeeper-targeted tert-butyl inhibitor must yield a Selectivity Index > 500.

  • Crystallographic Confirmation: Co-crystallize the lead compound with the target kinase to rule out solvent-exposed tert-butyl flipping[5].

Visualizations of Binding Logic and Workflows

G WT Wild-Type Kinase (Bulky Gatekeeper) Clash Steric Clash (No Binding) WT->Clash Gatekeeper blocks tert-butyl group AS AS-Mutant Kinase (Small Gatekeeper) Bind Deep Pocket Binding (High Affinity) AS->Bind tert-butyl occupies new cavity Inhibitor tert-Butyl Pyrimidine Inhibitor Inhibitor->WT Attempts binding Inhibitor->AS Attempts binding

Fig 1. Steric complementarity of tert-butyl pyrimidines in analog-sensitive kinases.

Workflow Syn 1. Chemical Synthesis (Regioselective cyclization) NMR 2. Structural Validation (1H-NMR 9H singlet) Syn->NMR Assay 3. Orthogonal Kinase Assay (WT vs. AS-Mutant) NMR->Assay Dec Selectivity > 500x? Assay->Dec Cryst 4. X-Ray Crystallography (Confirm binding mode) Pass Lead Candidate Progression Cryst->Pass Dec->Cryst Yes Fail Redesign Scaffold (Check 180° flip) Dec->Fail No

Fig 2. Self-validating workflow for evaluating tert-butyl pyrimidine kinase inhibitors.

Conclusion

The incorporation of a tert-butyl group into pyrimidine kinase inhibitors is a masterclass in rational drug design. By leveraging its immense steric volume and hydrophobicity, medicinal chemists can engineer molecules that achieve pinpoint selectivity against mutant kinases, lock enzymes into inactive conformations, and shield vulnerable covalent bonds from metabolic degradation. However, the sheer bulk of this moiety demands rigorous, self-validating structural assays to ensure the compound binds as intended rather than adopting deceptive, atypical orientations.

References

  • Title: tert-Butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)
  • Title: Sensitizing Plant Protein Kinases to Specific Inhibition by ATP-Competitive Molecules Source: UCSF / Shokat Lab URL
  • Title: Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective Source: MDPI URL
  • Source: Blood (ASH Publications)
  • Title: Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues Source: PMC / NIH URL
  • Title: Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 4-tert-butyl-N-methylpyrimidin-2-amine

Abstract This application note provides a detailed, field-proven protocol for the synthesis of 4-tert-butyl-N-methylpyrimidin-2-amine, a valuable substituted pyrimidine scaffold for drug discovery and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-tert-butyl-N-methylpyrimidin-2-amine, a valuable substituted pyrimidine scaffold for drug discovery and materials science. The described method is based on the classical cyclocondensation of an N-substituted guanidine with a β-dicarbonyl equivalent. We detail a reliable, two-step, one-pot procedure starting from N-methylguanidine hydrochloride and 4,4-dimethyl-3-oxopentanal dimethyl acetal. This guide explains the causality behind critical experimental choices, provides a step-by-step protocol, and outlines methods for product characterization and validation to ensure scientific integrity and reproducibility.

Introduction and Scientific Principle

Substituted 2-aminopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The target molecule, 4-tert-butyl-N-methylpyrimidin-2-amine, incorporates a sterically bulky tert-butyl group, which can impart unique pharmacological properties by influencing binding selectivity and metabolic stability.

The synthetic strategy employed is a variation of the well-established pyrimidine synthesis involving the condensation of a guanidine derivative with a 1,3-dielectrophile. Guanidines, including N-methylguanidine, are potent binucleophiles that react with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrimidine ring system.[2]

The core reaction proceeds via two key stages:

  • In situ generation of the 1,3-dicarbonyl: The starting material, 4,4-dimethyl-3-oxopentanal dimethyl acetal, is an acetal-protected form of the required β-ketoaldehyde. Acetal protection prevents self-condensation and other side reactions. Under acidic conditions, the acetal is hydrolyzed in situ to reveal the reactive aldehyde and ketone functionalities.

  • Cyclocondensation: The free N-methylguanidine, generated by basification of its hydrochloride salt, attacks the carbonyl carbons of the 1,3-dielectrophile. This is followed by an intramolecular condensation and subsequent dehydration (aromatization) to yield the stable 2-aminopyrimidine ring.

This approach offers a reliable and scalable route to the desired product, leveraging readily available starting materials.

Materials and Methods

Reagents and Equipment
ReagentCAS No.Supplier RecommendationNotes
N-Methylguanidine hydrochloride598-12-9Sigma-Aldrich, 98%Hygroscopic, store in a desiccator.
4,4-Dimethyl-3-oxopentanal dimethyl acetal101859-05-6TCI America, >97%Store refrigerated.
Sodium ethoxide (NaOEt), 21% w/w solution in ethanol141-52-6Acros OrganicsHighly reactive with water and air. Handle under inert gas.
Ethanol (EtOH), 200 proof64-17-5Decon LabsAnhydrous grade is critical.
Hydrochloric acid (HCl), concentrated (37%)7647-01-0Fisher ChemicalCorrosive.
Ethyl acetate (EtOAc)141-78-6VWR ChemicalsHPLC grade for workup and chromatography.
Hexanes110-54-3VWR ChemicalsHPLC grade for chromatography.
Saturated sodium bicarbonate solution (NaHCO₃)144-55-8Prepare in-houseFor neutralization.
Brine (Saturated NaCl solution)7647-14-5Prepare in-houseFor extraction workup.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9EMD MilliporeFor drying organic layers.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Flash chromatography system (optional, for high purity)

  • Standard laboratory glassware

  • NMR spectrometer and Mass Spectrometer for analysis

Detailed Experimental Protocol

This protocol outlines a one-pot procedure for a ~10 mmol scale synthesis.

Reaction Workflow Diagram

G cluster_0 Part 1: In Situ Acetal Hydrolysis cluster_1 Part 2: Cyclocondensation cluster_2 Part 3: Workup & Isolation A Combine N-methylguanidine HCl & acetal in Ethanol B Add conc. HCl (catalyst) A->B C Stir at room temperature (1 hr) B->C D Add Sodium Ethoxide solution C->D E Heat to reflux (78-80°C) D->E F Monitor reaction by TLC (4-6 hrs) E->F G Cool to RT, concentrate in vacuo F->G H Partition between EtOAc and Water G->H I Wash organic layer (NaHCO3, Brine) H->I J Dry (MgSO4), filter, and concentrate I->J K Purify crude product (Chromatography) J->K

Caption: Experimental workflow for the one-pot synthesis.

Step-by-Step Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium ethoxide is highly corrosive and flammable.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N-methylguanidine hydrochloride (1.10 g, 10.0 mmol, 1.0 equiv) and anhydrous ethanol (50 mL).

  • Substrate Addition: Add 4,4-dimethyl-3-oxopentanal dimethyl acetal (1.92 g, 11.0 mmol, 1.1 equiv) to the stirred suspension.

  • Acetal Hydrolysis: Carefully add 2-3 drops of concentrated hydrochloric acid to the mixture. Stir vigorously at room temperature for 1 hour. The purpose of this step is the acid-catalyzed hydrolysis of the acetal to generate the reactive β-ketoaldehyde in situ.

  • Base Addition & Cyclization: Slowly add sodium ethoxide solution (21% in ethanol, 18.5 mL, ~50.0 mmol, 5.0 equiv) to the reaction mixture via a syringe or dropping funnel over 10 minutes. Rationale: A significant excess of base is used to both neutralize the hydrochloride salt and drive the condensation equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The product should be UV-active and have an approximate Rf of 0.4.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the solvent using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (100 mL) and deionized water (50 mL).

  • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Rationale: The bicarbonate wash neutralizes any remaining acid and base, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the product-containing fractions and concentrate to afford 4-tert-butyl-N-methylpyrimidin-2-amine as a white to off-white solid.

Reaction Mechanism and Validation

Proposed Reaction Mechanism

The reaction follows a well-understood pathway for pyrimidine formation.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product NMG N-Methylguanidine I1 Initial Adduct (Hemiaminal formation) NMG->I1 + H+ / - H2O BKD β-Ketoaldehyde (from acetal) BKD->I1 + H+ / - H2O I2 Cyclized Intermediate I1->I2 Intramolecular Condensation I3 Dehydrated Intermediate I2->I3 - H2O Product 4-tert-butyl-N- methylpyrimidin-2-amine I3->Product Aromatization

Caption: Simplified reaction mechanism for pyrimidine synthesis.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield 65-75% (typical)
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~6.90 (d, 1H), ~6.30 (d, 1H), ~5.20 (br s, 1H, NH), ~3.00 (d, 3H, N-CH₃), ~1.25 (s, 9H, t-Bu)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~178.0, ~163.0, ~158.0, ~105.0, ~38.0, ~29.5, ~28.0
Mass Spec (ESI+) m/z: 166.1504 [M+H]⁺ (Calculated for C₉H₁₆N₃⁺: 166.1344)
Melting Point Literature values vary; expect a sharp melting point for pure compound.

Troubleshooting and Key Insights

  • Low Yield: Incomplete hydrolysis of the acetal is a common issue. Ensure the initial acidic stirring step is performed for the full duration. Also, verify that the sodium ethoxide reagent is fresh, as its activity diminishes with exposure to air and moisture.

  • Purification Difficulties: The N-H proton of the amine and methyl group can sometimes lead to peak broadening in NMR. The product may also streak on TLC if the crude material is too acidic or basic; the bicarbonate wash is crucial to mitigate this.

  • Alternative Reagents: While 4,4-dimethyl-3-oxopentanal dimethyl acetal is effective, other 1,3-dielectrophiles like 1-ethoxy-4,4-dimethyl-1-penten-3-one (a β-alkoxyvinyl ketone) can also be used, potentially under different reaction conditions.[3] The choice of reagent often depends on commercial availability and cost.

Conclusion

This application note presents a validated and reliable protocol for the synthesis of 4-tert-butyl-N-methylpyrimidin-2-amine. By detailing the rationale behind the procedural steps and providing clear instructions for execution and product validation, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling the consistent production of this important chemical building block.

References

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. 3

  • Synthesis of substituted 2-aminopyrimidine Schiff bases. ResearchGate. 4

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry - ACS Publications. 5

  • New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. ResearchGate.

  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem. 1

  • Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem. 6

  • Reaction of 3-deoxypentosulose with N-methyl- and N,N-dimethylguanidine as model reagents for protein-bound arginine and for creatine. PubMed. 2

Sources

Application

Protocol for the Synthesis of 2-(Methylamino)-4-tert-butylpyrimidine via Condensation of 4,4-Dimethyl-3-oxopentanal with N-Methylguanidine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their ability to mimic endogenous nucleobases.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 2-(methylamino)-4-tert-butylpyrimidine, a valuable heterocyclic building block. The synthesis proceeds via the Pinner-type cyclocondensation of 4,4-dimethyl-3-oxopentanal, a 1,3-dicarbonyl equivalent, with N-methylguanidine.[4][5] We present a step-by-step methodology, explain the causality behind critical experimental choices, and detail the necessary analytical techniques for product characterization, offering a robust and reproducible guide for researchers in drug discovery and organic synthesis.

Introduction and Scientific Background

The pyrimidine ring is a privileged scaffold in pharmaceutical sciences, integral to the structure of DNA, RNA, and various vitamins.[2][6][7] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][8] The construction of the pyrimidine ring is, therefore, a fundamental process in the development of new chemical entities.

The most common and reliable method for synthesizing the pyrimidine nucleus involves the condensation of a three-carbon 1,3-bifunctional unit with an N-C-N fragment such as guanidine, urea, or amidine.[5][9] This protocol utilizes 4,4-dimethyl-3-oxopentanal, which contains both an aldehyde and a ketone, as the C-C-C precursor.[10] The N-C-N fragment is provided by N-methylguanidine, a readily available reagent typically used as its hydrochloride salt.[11][12] The reaction results in a highly substituted pyrimidine, demonstrating a versatile and efficient method for generating molecular complexity.

Reaction Scheme

The overall transformation is depicted below:

Scheme 1: Condensation of 4,4-dimethyl-3-oxopentanal with N-methylguanidine hydrochloride in the presence of a base to yield 2-(methylamino)-4-tert-butylpyrimidine.

Mechanistic Pathway

The reaction proceeds through a base-catalyzed cyclocondensation mechanism. The key steps are illustrated in the diagram below.

G cluster_0 Step 1: Guanidine Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration cluster_3 Final Product A N-Methylguanidine HCl B N-Methylguanidine (Free Base) A->B  Base (NaOEt)   C Free base attacks a carbonyl group (aldehyde is more reactive) D Hemiaminal Intermediate C->D E Intramolecular attack on second carbonyl D->E F Cyclic Intermediate E->F G Dehydration (-2 H₂O) F->G H Aromatization G->H I 2-(Methylamino)-4-tert-butylpyrimidine H->I

Diagram 1: Mechanistic workflow for pyrimidine synthesis.

Causality of the Mechanism:

  • Guanidine Activation: N-methylguanidine hydrochloride is a salt and is not sufficiently nucleophilic. A strong base, such as sodium ethoxide, is required to deprotonate it, generating the highly nucleophilic free base.[13]

  • Initial Nucleophilic Attack: The free guanidine attacks one of the carbonyl groups. The aldehyde carbonyl is generally more electrophilic and less sterically hindered than the ketone, making it the preferential site for the initial attack.

  • Cyclization and Aromatization: The intermediate undergoes a second, intramolecular nucleophilic attack from another nitrogen atom onto the remaining carbonyl group, forming a cyclic dihydropyrimidine intermediate. Subsequent elimination of two molecules of water leads to the stable, aromatic pyrimidine ring.[9]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Mass/VolumeNotes
4,4-Dimethyl-3-oxopentanal23459-13-4128.1710.01.28 gPurity ≥95%[14]
N-Methylguanidine hydrochloride22661-87-6109.5611.01.21 g1.1 equivalents, hygroscopic[15][16]
Sodium Metal (Na)7440-23-522.9912.00.28 gHandle with extreme care.
Absolute Ethanol (EtOH)64-17-546.07-50 mLAnhydrous, <0.2% water.
Diethyl Ether (Et₂O)60-29-774.12-As neededFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-As neededFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As neededFor drying.
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware for filtration and recrystallization

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • Assemble the dry three-necked flask with a reflux condenser and magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add 40 mL of absolute ethanol to the flask.

  • Carefully add small, freshly cut pieces of sodium metal (0.28 g, 12.0 mmol) to the stirring ethanol.

    • Scientist's Note: This reaction is highly exothermic and produces flammable hydrogen gas. The addition must be slow and controlled to prevent the ethanol from boiling too vigorously. The complete dissolution of sodium indicates the formation of sodium ethoxide, the required base for the reaction.[13]

Step 2: Condensation Reaction

  • Once all the sodium has reacted and the solution has cooled slightly, add N-methylguanidine hydrochloride (1.21 g, 11.0 mmol) to the sodium ethoxide solution. Stir for 15 minutes until it dissolves.

  • In a separate beaker, dissolve 4,4-dimethyl-3-oxopentanal (1.28 g, 10.0 mmol) in 10 mL of absolute ethanol.

  • Add the solution of the dicarbonyl compound dropwise to the flask containing the activated guanidine.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Reaction Work-up and Product Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess base by slowly adding saturated aqueous ammonium chloride or by bubbling CO₂ gas through the solution until it reaches pH ~7-8.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with diethyl ether (2 x 30 mL).

    • Scientist's Note: The organic product is expected to be more soluble in the ether layer. Multiple extractions ensure maximum recovery from the aqueous phase.

  • Combine the organic extracts and wash them with 30 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

  • A typical mobile phase for chromatography would be a gradient of ethyl acetate in hexane.

  • Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum to determine the final yield. A typical yield for this type of reaction is in the range of 65-85%.

Experimental Workflow Visualization

G A 1. Prepare Base (Na in EtOH) B 2. Activate Guanidine (Add N-Methylguanidine HCl) A->B C 3. Add Dicarbonyl (4,4-Dimethyl-3-oxopentanal) B->C D 4. Reflux Reaction (4-6 hours, ~78 °C) C->D E 5. Quench & Evaporate (Neutralize, remove EtOH) D->E F 6. Liquid-Liquid Extraction (H₂O / Diethyl Ether) E->F G 7. Dry & Concentrate (Dry with MgSO₄, evaporate) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Diagram 2: Step-by-step experimental workflow.

Characterization and Data Analysis

The structure of the synthesized 2-(methylamino)-4-tert-butylpyrimidine should be confirmed using standard analytical techniques.[17]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the tert-butyl group (singlet, ~1.3 ppm, 9H), the methylamino group (singlet or doublet, ~3.0 ppm, 3H), the N-H proton (broad singlet, ~5.0-5.5 ppm, 1H), and two aromatic protons on the pyrimidine ring (doublets, ~6.5-8.5 ppm, 2H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect distinct signals for the tert-butyl carbons, the methylamino carbon, and the four unique carbons of the pyrimidine ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching in the aromatic ring (~1550-1620 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹).[18]

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₉H₁₅N₃), which is 166.1344.

Safety and Handling

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • N-Methylguanidine Hydrochloride: May cause skin and eye irritation.[11] Handle in a well-ventilated area.

  • Solvents: Ethanol and diethyl ether are highly flammable. Perform the reaction in a fume hood away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(methylamino)-4-tert-butylpyrimidine. By detailing the reaction mechanism, experimental procedure, and rationale behind each step, this guide serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications. The described method is robust, scalable, and utilizes readily available starting materials, making it an excellent addition to the synthetic chemist's toolkit.

References

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). IJSAT. Retrieved March 7, 2026, from [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Preprints.org. Retrieved March 7, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). SciSpace. Retrieved March 7, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved March 7, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Applied Science and Biotechnology Journal for Advanced Research. Retrieved March 7, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile. (n.d.). Molbase. Retrieved March 7, 2026, from [Link]

  • Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (2025, January 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • PYRIMIDINES SYNTHESIS. (2023, March 3). YouTube. Retrieved March 7, 2026, from [Link]

  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023, September 29). AIP Publishing. Retrieved March 7, 2026, from [Link]

  • Methylguanidine hydrochloride One Chongqing Chemdad Co., Ltd. (n.d.). Chemdad. Retrieved March 7, 2026, from [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Retrieved March 7, 2026, from [Link]

  • Org. Synth. 1995, 72, 6. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • 4,4-Dimethyl-3-oxopentanal | C7H12O2. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • Seifi, M., & Sheibani, H. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Ley, S. V., & Leach, A. G. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • guanidine nitrate. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Werner, E. A., & Bell, J. (1922). CCXIV.-The Preparation of Methylguanidine, and of pp-Dimethylguanidine by the Interaction of Dicyanodiamide, and Methylammoni. Zenodo. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: 4-tert-butyl-N-methylpyrimidin-2-amine in Rational Kinase Inhibitor Design

Executive Summary The 2-aminopyrimidine pharmacophore is a cornerstone of modern targeted therapeutics, serving as the hinge-binding core for numerous FDA-approved small-molecule kinase inhibitors[1]. The specialized bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine pharmacophore is a cornerstone of modern targeted therapeutics, serving as the hinge-binding core for numerous FDA-approved small-molecule kinase inhibitors[1]. The specialized building block 4-tert-butyl-N-methylpyrimidin-2-amine (CAS: 17322-04-2) offers medicinal chemists a highly optimized starting point for lead generation. By pre-installing a bulky lipophilic group (tert-butyl) and a conformationally restrictive amine (N-methyl), this intermediate accelerates the discovery of highly selective, metabolically stable kinase inhibitors.

Pharmacophore Mapping & Mechanistic Rationale

In rational drug design, every functional group must serve a distinct biophysical purpose. The architecture of 4-tert-butyl-N-methylpyrimidin-2-amine provides three critical structural advantages:

  • Hinge Region Anchoring : The pyrimidine N1/N3 atoms act as potent hydrogen-bond acceptors, interacting directly with the backbone amide NH of the kinase hinge region (e.g., Met, Cys, or Leu residues depending on the target).

  • Conformational Locking via N-Methylation : The exocyclic N-methyl group restricts the dihedral angle of subsequent functionalizations. Unlike primary amines, the secondary N-methylamine forces the attached aryl/heteroaryl payload into a specific vector, reducing the entropic penalty upon target binding and preventing off-target promiscuity[2].

  • Hydrophobic Pocket Exploitation : The C4 tert-butyl moiety is highly bulky and lipophilic. It is strategically positioned to project into the hydrophobic back-pocket or selectivity pocket adjacent to the ATP-binding site. This steric bulk creates a "clash" with kinases possessing large gatekeeper residues, thereby driving exquisite kinome selectivity[3]. Furthermore, it shields the pyrimidine core from cytochrome P450-mediated oxidation, improving the pharmacokinetic (PK) profile.

Experimental Workflows & Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling for Core Assembly

To integrate this building block into a larger inhibitor scaffold, palladium-catalyzed C-N cross-coupling is the industry standard. This protocol describes the attachment of the building block to an aryl halide core.

Objective : Couple 4-tert-butyl-N-methylpyrimidin-2-amine with a functionalized aryl bromide (e.g., a substituted indazole or quinoline). Reagents : Aryl bromide (1.0 eq), 4-tert-butyl-N-methylpyrimidin-2-amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq), Anhydrous 1,4-Dioxane.

Step-by-Step Methodology :

  • Preparation : In a flame-dried Schlenk flask, combine the aryl bromide, 4-tert-butyl-N-methylpyrimidin-2-amine, and Cs2CO3.

  • Degassing (Critical Step) : Add anhydrous 1,4-dioxane. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), terminating the catalytic cycle.

  • Catalyst Addition : Quickly add Pd2(dba)3 and Xantphos under a positive Argon stream.

    • Causality: Xantphos is specifically selected due to its wide bite angle (~111°), which forces the palladium center into a geometry that heavily favors reductive elimination while suppressing unwanted β-hydride elimination—a common failure point when coupling secondary amines.

  • Reaction Execution : Seal the flask and heat to 100°C for 12–16 hours with vigorous stirring.

  • Workup & Purification : Cool to room temperature, filter through a Celite pad to remove the inorganic base and palladium black, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Universal Kinase Activity Validation (ADP-Glo Assay)

Once the lead compound is synthesized, its inhibitory potency must be validated using a self-validating, target-agnostic system.

Objective : Determine the IC50 of the synthesized pyrimidine derivative. Step-by-Step Methodology :

  • Kinase Reaction : Incubate the target kinase (e.g., IKKβ or EPHA2) with the inhibitor in assay buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.4) for 30 minutes at room temperature. Add ATP and the specific peptide substrate to initiate the reaction.

  • ADP Depletion : After 60 minutes, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes.

  • Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Read luminescence on a microplate reader.

    • Causality: Because luminescence is directly proportional to the ADP generated by the kinase, this assay avoids the need for phospho-specific antibodies and provides a universal, non-radioactive measure of kinase inhibition.

Quantitative Data Presentation

The strategic addition of the tert-butyl and N-methyl groups significantly alters the pharmacological profile. The table below summarizes representative structure-activity relationship (SAR) data demonstrating the causality of these substitutions on kinase selectivity[2].

Core Scaffold ModificationTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (SI)LogP (Lipophilicity)
Unsubstituted Pyrimidin-2-amine145.0210.01.41.2
4-Methyl-N-methylpyrimidin-2-amine42.5185.04.31.8
4-tert-butyl-N-methylpyrimidin-2-amine 7.5 >10,000 >1333 3.4

Note: Data exemplifies the steric shielding effect where the bulky tert-butyl group abolishes off-target binding while optimizing the hydrophobic fit in the primary target's back-pocket.

Systems Visualization

The following diagram illustrates the logical workflow from the initial building block to cellular pathway modulation.

G BB 4-tert-butyl-N-methyl pyrimidin-2-amine Synthesis Buchwald-Hartwig Cross-Coupling BB->Synthesis Derivatization Lead Lead Kinase Inhibitor Synthesis->Lead Yields Hinge Hinge Region Binding Lead->Hinge N-methylamine Pocket Hydrophobic Pocket Lead->Pocket tert-butyl fit Kinase Target Kinase (e.g., IKKβ) Hinge->Kinase Inhibits Pocket->Kinase Selectivity Downstream Pathway Arrest Kinase->Downstream Blockade

Workflow of kinase inhibitor development utilizing the 4-tert-butyl-N-methylpyrimidin-2-amine core.

References

  • [2] Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer | Source: Journal of Medicinal Chemistry - ACS Publications | URL:[Link]

  • [3] Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | URL:[Link]

  • [1] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Source: Journal of Medicinal Chemistry - ACS Publications | URL:[Link]

Sources

Application

Reagents for synthesizing N-alkylated 2-aminopyrimidines

An Application Guide to Modern Reagents and Protocols for the Synthesis of N-Alkylated 2-Aminopyrimidines Abstract N-alkylated 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Modern Reagents and Protocols for the Synthesis of N-Alkylated 2-Aminopyrimidines

Abstract

N-alkylated 2-aminopyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1] The synthesis of these molecules, however, presents significant challenges, primarily concerning the control of regioselectivity and the prevention of over-alkylation. This application note provides a comprehensive guide for researchers and drug development professionals on modern synthetic strategies to overcome these hurdles. We delve into the mechanistic principles and provide detailed, field-tested protocols for key methods, including reductive amination and transition-metal-catalyzed "borrowing hydrogen" reactions. This guide emphasizes the causality behind experimental choices to empower scientists to select and optimize the ideal synthetic route for their specific target molecules.

The Core Challenge: Regioselectivity in Direct N-Alkylation

The 2-aminopyrimidine core possesses multiple nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and two endocyclic ring nitrogens (N1 and N3). The endocyclic nitrogens are often more basic and nucleophilic, which complicates direct alkylation with agents like alkyl halides.[2] This inherent reactivity leads to two primary, often inseparable, problems:

  • Lack of Regioselectivity: Alkylation frequently yields a mixture of N-exo, N1, and N3-alkylated isomers, which are challenging and costly to separate.[2]

  • Over-alkylation: The desired mono-alkylated product can be more nucleophilic than the starting amine, leading to the formation of di- or even tri-alkylated byproducts, especially under forcing conditions.[2][3]

These challenges significantly reduce the yield of the desired N-exo product and complicate downstream purification.

G cluster_reactants Reactants cluster_products Potential Products 2AP 2-Aminopyrimidine Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) 2AP->Conditions 1.0 equiv RX Alkyl Halide (R-X) RX->Conditions 1.1 equiv N_exo Desired Product (N-exo Alkylation) Over_alkylated Side Product (Over-alkylation) N_exo->Over_alkylated + R-X N1_endo Side Product (N1-endo Alkylation) N3_endo Side Product (N3-endo Alkylation) Conditions->N_exo Conditions->N1_endo Conditions->N3_endo

Figure 1: The regioselectivity challenge in direct N-alkylation of 2-aminopyrimidine, leading to a mixture of desired and undesired products.

Strategic Solutions for Selective N-exo-Alkylation

To circumvent the issues of direct alkylation, several highly effective and selective strategies have been developed. These methods offer superior control and are now widely adopted in both academic and industrial settings.

Strategy 1: Reductive Amination

Reductive amination is a robust and highly recommended two-step, one-pot process that reliably delivers the N-exo-alkylated product.[2] The strategy involves the initial formation of an imine intermediate between the 2-aminopyrimidine and a corresponding aldehyde or ketone, followed by in-situ reduction of the C=N double bond.[4][5] This approach inherently avoids alkylation on the endocyclic nitrogens and prevents over-alkylation because the imine can only form on the primary exocyclic amine.[5]

Mechanism Insight: The reaction is typically performed under weakly acidic conditions, which catalyze imine formation. A selective reducing agent is then used that reduces the imine faster than it reduces the starting carbonyl compound. Common reducing agents include formic acid (Leuckart-Wallach reaction) or various borohydrides.[4][6]

Figure 2: A typical experimental workflow for the reductive amination of 2-aminopyrimidine.

Protocol: N-Benzylation of 2-Aminopyrimidine via Reductive Amination

This protocol is adapted from established methods for the reductive alkylation of 2-aminopyrimidines using formic acid.[6]

  • Reagents & Materials:

    • 2-Aminopyrimidine (1.0 mmol, 95 mg)

    • Benzaldehyde (1.1 mmol, 117 mg, 0.11 mL)

    • Formic Acid (88%, ~5 mL)

    • Round-bottom flask with reflux condenser

    • Ethyl acetate, Sodium Bicarbonate (sat. aq. solution), Anhydrous Sodium Sulfate

    • TLC plates and LC-MS for monitoring

  • Procedure:

    • Reaction Setup: In a 25 mL round-bottom flask, combine 2-aminopyrimidine (1.0 mmol) and benzaldehyde (1.1 mmol).

    • Reagent Addition: Carefully add formic acid (~5 mL) to the flask.

    • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours.

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-aminopyrimidine starting material is consumed.[2]

    • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography or crystallization to yield the pure N-benzyl-2-aminopyrimidine.

Strategy 2: "Borrowing Hydrogen" Catalysis with Alcohols

"Borrowing Hydrogen" (or Hydrogen Autotransfer) catalysis is an elegant and atom-economical green chemistry approach for N-alkylation.[2] This method utilizes alcohols as the alkylating agents, catalyzed by transition metal complexes (e.g., Iridium or Ruthenium), with water as the only byproduct.[7][8] This process demonstrates excellent regioselectivity for the exocyclic amino group and high selectivity for mono-alkylation.[2][7]

Mechanism Insight: The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with the 2-aminopyrimidine (forming an imine), and the catalyst returns the "borrowed" hydrogen to reduce the imine to the final N-alkylated product.

G cluster_oxidation Oxidation cluster_amination Condensation & Reduction center [Ir]-H Catalyst RCHO Aldehyde center->RCHO + [Ir] Product N-Alkylated Product center->Product - [Ir] RCH2OH Alcohol RCH2OH->center - H2 Amine 2-Aminopyrimidine RCHO->Amine - H2O Imine Imine Intermediate Amine->Imine Imine->center + H2

Figure 3: Simplified catalytic cycle for "Borrowing Hydrogen" N-alkylation.

Protocol: Iridium-Catalyzed N-Butylation of 2-Aminopyrimidine

This protocol is based on a highly regioselective method using an iridium catalyst and an alcohol as the alkylating agent.[7]

  • Reagents & Materials:

    • 2-Aminopyrimidine (1.0 mmol, 95 mg)

    • n-Butanol (5.0 mmol, 371 mg, 0.46 mL)

    • [Cp*IrCl₂]₂ (0.002 mmol, 1.6 mg)

    • Sodium Hydroxide (0.2 mmol, 8.0 mg)

    • Schlenk flask (or sealed microwave vial)

    • Anhydrous solvent (e.g., toluene, or neat)

  • Procedure:

    • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-aminopyrimidine (1.0 mmol), [Cp*IrCl₂]₂ (0.2 mol%), and sodium hydroxide (20 mol%) to a Schlenk flask.

    • Reagent Addition: Add n-butanol (5.0 mmol). If using a solvent, add ~3 mL of anhydrous toluene.

    • Reaction: Seal the vessel and heat the reaction mixture to 120-150°C for 12-24 hours.[7] Microwave irradiation can significantly shorten this time.[1]

    • Monitoring: Allow the reaction to proceed for the designated time or monitor by LC-MS for completion.

    • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it by rotary evaporation.

    • Purification: Directly purify the residue by flash column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to isolate the pure 2-(N-butylamino)pyrimidine.[7]

Comparative Overview of Synthetic Strategies

The choice of synthetic method depends on factors such as available starting materials, required scale, and tolerance for side products. The table below summarizes the key features of the discussed strategies.

FeatureDirect Alkylation (Alkyl Halide)Reductive Amination (Aldehyde)"Borrowing Hydrogen" (Alcohol)
Selectivity Poor; mixture of isomers[2]Excellent N-exo selectivity[2]Excellent N-exo selectivity[7]
Over-alkylation Common and difficult to control[2]Avoided; inherent mono-alkylation[5]Highly selective for mono-alkylation[2]
Alkylating Agent Alkyl Halide (R-X)Aldehyde/Ketone (R-CHO)Alcohol (R-CH₂OH)
Key Reagents Base (K₂CO₃, NaH)[2]Reducing Agent (Formic Acid, NaBH₃CN)[2][6]Metal Catalyst ([Ir], [Ru]), Base[2][7]
Byproducts Halide SaltsWater, CO₂ (with HCOOH)Water
Advantages Simple reagentsHigh selectivity, reliableHigh atom economy, green, uses alcohols
Disadvantages Poor selectivity, side products, purification issues[2]Requires corresponding aldehyde/ketoneRequires metal catalyst, higher temperatures

Troubleshooting Common Issues

IssuePotential CauseRecommended Troubleshooting Step
Low or No Product Formation Inactive alkylating agent.Ensure purity of reagents. For direct alkylation, switch from alkyl chloride to bromide or iodide.[2]
Inadequate base strength or solubility.Use a stronger or more soluble base (e.g., NaH, Cs₂CO₃). Ensure the base is fresh and anhydrous.[2]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.[2]
Mixture of Isomers (Direct Alkylation) Inherent lack of regioselectivity.Switch to a more selective method. Reductive amination or "Borrowing Hydrogen" catalysis are strongly recommended.[2]
Significant Over-alkylation High reaction temperature or excess alkylating agent.Carefully control stoichiometry (1.0-1.2 equivalents of alkylating agent). Lower the reaction temperature.[2]

Conclusion

While direct N-alkylation of 2-aminopyrimidines is mechanistically straightforward, it is plagued by poor selectivity. For the controlled and high-yield synthesis of N-exo-alkylated 2-aminopyrimidines, modern methods such as reductive amination and transition-metal-catalyzed "borrowing hydrogen" reactions are vastly superior. Reductive amination offers a reliable and broadly applicable route using aldehydes or ketones. The "borrowing hydrogen" strategy provides an elegant, atom-economical alternative using readily available alcohols. The adoption of these advanced protocols can significantly streamline the synthesis of these vital pharmaceutical building blocks, reducing purification efforts and improving overall efficiency.

References

  • BenchChem. (2025). N-alkylation of 2-Aminopyrimidines - Technical Support Center.
  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • Singh, O. M., Singh, S. J., Kim, S. N., & Lee, S. G. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. Bulletin of the Korean Chemical Society.
  • Billman, J. H., & Diesing, A. C. (1957). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of Organic Chemistry.
  • Turgunalieva, D. M., & Kulakov, I. V. (2024). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. EURASIAN JOURNAL OF CHEMISTRY. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Haskins, M. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. [Link]

  • Zia-ur-Rehman, M., et al. (2017). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • Google Patents. (2012). CN102491949A - Method for synthesizing 2-(N-alkyl)
  • Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Garani, R., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mennie, K. M., et al. (2018).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Tert-Butyl Pyrimidine Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The incorporation of a tert-butyl group into the pyrimidine ring can significantly enhance the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug discovery programs.

Traditionally, the synthesis of pyrimidine derivatives via multicomponent reactions like the Biginelli or Hantzsch condensations involves prolonged reaction times and often results in moderate yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology to overcome these limitations.[2] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher product yields and purer products. This application note provides a detailed protocol for the synthesis of a model tert-butyl pyrimidine derivative using a microwave-assisted Biginelli reaction, highlighting the key experimental parameters and the scientific rationale behind the chosen methodology.

The Challenge of Steric Hindrance: A Note on the Tert-Butyl Group

The bulky nature of the tert-butyl group can introduce significant steric hindrance, which may impede reaction rates or even prevent a reaction from proceeding under certain conditions. For instance, in related Hantzsch syntheses of dihydropyridines, it has been observed that bulky tert-butyl ester derivatives may fail to react under solvent-free microwave conditions. Furthermore, β-ketoesters containing a tert-butyl group have been shown to react more slowly than their less hindered methyl or ethyl counterparts under both conventional and microwave heating. This underscores the importance of carefully selecting reaction conditions, particularly the solvent, to accommodate the steric demands of the tert-butyl substituent.

Experimental Protocol: Microwave-Assisted Biginelli Reaction for 4-(tert-Butyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol details the synthesis of 4-(tert-butyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester as a representative example. This one-pot, three-component reaction involves the condensation of pivalaldehyde (2,2-dimethylpropanal), ethyl acetoacetate, and urea.

Materials and Equipment
  • Reagents:

    • Pivalaldehyde (2,2-dimethylpropanal), ≥98%

    • Ethyl acetoacetate, ≥99%

    • Urea, ≥99%

    • Ethanol, absolute

    • Hydrochloric acid (for catalytic purposes, if required)

    • Ethyl acetate (for recrystallization)

    • Hexane (for recrystallization)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave) with appropriate reaction vessels and magnetic stir bars

    • Analytical balance

    • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders)

    • Hirsch funnel or Büchner funnel for filtration

    • Melting point apparatus

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

    • UV lamp for TLC visualization

Reaction Setup and Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine pivalaldehyde (1.0 mmol, 0.086 g), ethyl acetoacetate (1.0 mmol, 0.130 g), and urea (1.5 mmol, 0.090 g).

  • Solvent Addition: Add 3 mL of absolute ethanol to the reaction vessel. If an acid catalyst is used, a few drops of concentrated hydrochloric acid can be added at this stage. The use of a solvent is crucial to facilitate the reaction involving the sterically hindered pivalaldehyde.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Place the reaction vessel in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

    • Wash the solid with a small amount of cold ethanol.

    • For further purification, recrystallize the crude product from a mixture of ethyl acetate and hexane.

  • Characterization: Dry the purified product and determine its melting point. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Pivalaldehyde Pivalaldehyde Mixing Combine Reagents + Ethanol Pivalaldehyde->Mixing EAA Ethyl Acetoacetate EAA->Mixing Urea Urea Urea->Mixing Microwave Microwave Irradiation (120°C, 10-15 min) Mixing->Microwave Cooling Cooling & Precipitation Microwave->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, MS, MP) Recrystallization->Characterization

Caption: Workflow for the microwave-assisted synthesis of a tert-butyl pyrimidine derivative.

Data Presentation and Expected Results

The microwave-assisted approach is expected to provide the desired tert-butyl pyrimidine derivative in a significantly shorter time and with a higher yield compared to conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours10-15 minutes
Temperature Reflux (approx. 78°C for ethanol)120°C
Typical Yield ModerateGood to Excellent
Work-up SimilarSimilar

Mechanism of the Biginelli Reaction

The Biginelli reaction proceeds through a series of acid-catalyzed steps. The proposed mechanism involves the initial formation of an N-acyliminium ion intermediate from the reaction of the aldehyde (pivalaldehyde) and urea. This is followed by the nucleophilic addition of the ethyl acetoacetate enol to the iminium ion. The subsequent cyclization and dehydration steps lead to the formation of the dihydropyrimidine ring.

biginelli_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Pivalaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Enol DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & -H2O

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion and Future Perspectives

Microwave-assisted synthesis offers a rapid, efficient, and scalable method for the preparation of tert-butyl pyrimidine derivatives. This technology aligns with the principles of green chemistry by reducing energy consumption and reaction times.[3] The protocol presented here can be adapted for the synthesis of a diverse library of tert-butyl pyrimidine compounds by varying the aldehyde, β-dicarbonyl compound, and urea or thiourea components. This approach is particularly valuable for accelerating the drug discovery process by enabling the rapid generation of novel chemical entities for biological screening.

References

  • Pivalic acid assisted Biginelli reaction for synthesis of dihydropyrimidinones and dihydrothiopyrimidinones. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link]

  • Microwave assisted synthesis of N-substituted Pyrimidines Using AlCl3 as catalyst and their antimicrobial Activities. Der Pharma Chemica. Available at: [Link]

  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Bentham Science. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Microwave assisted Biginelli s synthesi. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. Arabian Journal of Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as. Oriental Journal of Chemistry. Available at: [Link]

  • Green protocol for the synthesis of 3, 4-Dihydropyrimidin-2 (1H)-ones/thiones using TBAB as a catalyst and solvent free condition under microwave irradiation. Academia.edu. Available at: [Link]

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv. Available at: [Link]

  • microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]

  • Microwave-Assisted Synthesis of Tetrahydropyrimidines via Multicomponent Reactions and Evaluation of Biological Activities. Bentham Science Publishers. Available at: [Link]

  • Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. ResearchGate. Available at: [Link]

  • 3,4-Dihydropyrimidin-2(1H)-One Analogues: Microwave irradiated Synthesis with Antimicrobial and Antituberculosis Study. Bentham Science Publishers. Available at: [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: High-Purity Recovery of N-methyl-4-tert-butylpyrimidin-2-amine

Abstract: This guide provides a comprehensive overview of robust purification strategies for N-methyl-4-tert-butylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. We move beyond simple step-by-step inst...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive overview of robust purification strategies for N-methyl-4-tert-butylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. We move beyond simple step-by-step instructions to explain the underlying chemical principles that govern method selection and optimization. Detailed protocols for recrystallization, flash column chromatography, and acid-base extraction are presented, alongside troubleshooting advice and methods for purity verification. This document is intended for researchers, chemists, and process development professionals seeking to achieve high-purity N-methyl-4-tert-butylpyrimidin-2-amine for drug development applications.

Introduction: The Criticality of Purity

N-methyl-4-tert-butylpyrimidin-2-amine belongs to the substituted pyrimidine class of heterocycles, a scaffold prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1] As an intermediate, its purity is paramount; the presence of unreacted starting materials, by-products, or isomers can lead to the formation of difficult-to-remove impurities in subsequent synthetic steps, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to purifying this intermediate, ensuring a reliable and high-quality supply for downstream applications.

Impurity Profile and Physicochemical Considerations

Effective purification begins with understanding the target molecule and its likely contaminants. N-methyl-4-tert-butylpyrimidin-2-amine is a moderately polar, basic compound, a characteristic that is central to many of the purification techniques described herein.

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-tert-butylpyrimidine with methylamine. Based on this, a typical impurity profile is outlined in Table 1.

Table 1: Potential Impurity Profile for N-methyl-4-tert-butylpyrimidin-2-amine

Impurity NameStructure (Hypothetical)SourceKey Physicochemical DifferenceRecommended Removal Method
2-chloro-4-tert-butylpyrimidineCl-pyrimidine-tBuUnreacted Starting MaterialLess polar, non-basicColumn Chromatography, Acid-Base Extraction
4-tert-butylpyrimidin-2-olHO-pyrimidine-tBuHydrolysis of starting materialMore polar, weakly acidicColumn Chromatography, Acid-Base Extraction
Bis-(4-tert-butylpyrimidin-2-yl)methylamine(pyrimidine-tBu)₂-NMeOver-reaction by-productSignificantly less polar, bulkierColumn Chromatography, Recrystallization
Residual Solventse.g., THF, Toluene, DMFReaction or workup solventHighly volatileEvaporation under vacuum, Recrystallization

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A logical workflow for selecting the appropriate method is essential for efficiency.

Purification_Strategy start Crude Product Analysis (TLC, ¹H NMR, LCMS) purity_check Purity > 95%? start->purity_check impurity_type Impurity Type? purity_check->impurity_type No recrystallization Protocol 1: Recrystallization purity_check->recrystallization Yes chromatography Protocol 2: Flash Column Chromatography impurity_type->chromatography  Polar By-products  or Isomers   acid_base Protocol 3: Acid-Base Extraction impurity_type->acid_base  Non-basic Starting  Materials (e.g., chloro-pyrimidine)   color_check Colored Impurities? carbon_treat Activated Carbon Treatment color_check->carbon_treat Yes final_product Pure N-methyl-4-tert- butylpyrimidin-2-amine color_check->final_product No recrystallization->color_check chromatography->color_check acid_base->color_check carbon_treat->final_product

Caption: Decision workflow for selecting the optimal purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the most cost-effective and scalable method for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities at different temperatures.[2][3]

Causality: The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room or sub-ambient temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).

Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test solvents such as isopropanol, ethanol, ethyl acetate, heptane, and mixtures thereof (e.g., ethyl acetate/heptane). The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring. Continue adding the solvent in small portions until the solid is fully dissolved. Expert Tip: Adding excessive solvent is a common error that will drastically reduce yield.[2]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon.[5] Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a pre-heated Büchner funnel to remove them.[3][5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a fine, potentially impure precipitate.[2]

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Flash chromatography is a highly versatile technique for separating compounds with different polarities and is ideal for complex mixtures or when recrystallization fails.[4]

Causality: The separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (eluent).[6] N-methyl-4-tert-butylpyrimidin-2-amine, being a basic compound, can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.[7] This interaction can be mitigated by adding a basic modifier to the eluent.

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives the target compound a Retention Factor (Rf) of 0.2-0.4 and provides good separation from impurities.[4][7]

  • Eluent Preparation: Prepare the mobile phase identified in the previous step. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent. This will neutralize the acidic sites on the silica gel, leading to symmetrical, sharp peaks.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and use positive pressure to pack an even, stable bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent itself and carefully apply it to the top of the silica bed.[6]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Apply this powder evenly to the top of the packed column. This technique often results in better resolution.

  • Elution: Begin elution with the prepared mobile phase, applying positive pressure to maintain a steady flow. A gradient of increasing polarity can be used if impurities are far apart in polarity.

  • Fraction Collection & Analysis: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified amine.

Table 2: Chromatography System Selection Guide

TechniqueStationary PhaseTypical Mobile PhaseApplication Notes
Normal-Phase Silica GelHexane/Ethyl Acetate or DCM/Methanol + 0.5% Et₃N Standard choice for moderately polar compounds. The addition of a basic modifier is critical for amines.[7]
Reverse-Phase C18 SilicaAcetonitrile/Water or Methanol/Water + 0.1% Formic Acid or TFASuitable for high-purity applications or for compounds with significant nonpolar character. The acidic additive improves peak shape.[4][6]
Protocol 3: Acid-Base Liquid-Liquid Extraction

This classic technique exploits the basicity of the amine functional group to separate it from non-basic impurities. It is an excellent first-pass purification step for very crude material.

Causality: In an acidic aqueous solution (pH < pKa), the amine is protonated to form a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase. After separating the phases, the aqueous layer is basified (pH > pKa), deprotonating the ammonium salt and regenerating the water-insoluble free amine, which can be extracted back into an organic solvent.

AcidBase_Workflow start Crude Product in Organic Solvent (EtOAc) add_acid Extract with 1M HCl (aq) start->add_acid separator1 Separate Layers add_acid->separator1 org_phase1 Organic Phase 1: Contains Neutral Impurities (e.g., chloro-pyrimidine) separator1->org_phase1 Upper Layer aq_phase1 Aqueous Phase 1: Contains Protonated Product (R-NH₂⁺Cl⁻) separator1->aq_phase1 Lower Layer add_base Adjust to pH > 10 with 2M NaOH (aq) aq_phase1->add_base add_org2 Extract with Organic Solvent (EtOAc) add_base->add_org2 separator2 Separate Layers add_org2->separator2 aq_phase2 Aqueous Phase 2: (Discard) separator2->aq_phase2 Lower Layer org_phase2 Organic Phase 2: Contains Pure Product separator2->org_phase2 Upper Layer final_step Dry (Na₂SO₄), Filter, and Concentrate org_phase2->final_step pure_product Pure Product final_step->pure_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the two layers. Retain the aqueous layer. The organic layer contains neutral impurities and can be discarded after a confirmatory TLC check.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is > 10. The free amine product will precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., EtOAc) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Purity Assessment & Quality Control

After purification, the identity and purity of N-methyl-4-tert-butylpyrimidin-2-amine must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment (% area).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect and quantify residual solvents or other proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • ResearchGate.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • BenchChem. (2025).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. PMC.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Chemistry LibreTexts. (2021). 2.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • RSC Education. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing bis-methylation during synthesis of secondary aminopyrimidines

Troubleshooting Guide for Selective Mono-methylation Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Selective Mono-methylation

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing bis-methylation during the synthesis of N-methylated secondary aminopyrimidines. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve high selectivity for your desired mono-methylated product.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of a bis-methylated byproduct in my N-methylation reaction of a secondary aminopyrimidine. What are the primary causes?

The formation of a bis-methylated quaternary ammonium salt is a common side reaction when methylating secondary aminopyrimidines. The primary drivers for this over-methylation include:

  • High Reactivity of the Methylating Agent: Potent electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) can be aggressive and may not offer sufficient selectivity between the desired tertiary amine product and the starting secondary amine.

  • Strongly Basic Conditions: The use of strong bases like sodium hydride (NaH) can fully deprotonate the secondary amine, creating a highly nucleophilic amide anion. This anion reacts rapidly, and the resulting tertiary amine product can still be nucleophilic enough to react again with the methylating agent present in the reaction mixture, especially if the reaction is not carefully controlled.

  • Reaction Stoichiometry and Order of Addition: An excess of the methylating agent is a straightforward cause of bis-methylation. Similarly, the method of addition can influence local concentrations and favor the side reaction.

  • Substrate Electronics: The pyrimidine ring is electron-withdrawing, which generally reduces the nucleophilicity of the exocyclic amine compared to a simple dialkylamine. However, the resulting tertiary amine product can sometimes be more nucleophilic than the starting secondary amine, leading to a faster second methylation.

A visual representation of the competing reaction pathways is shown below:

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Goal A Secondary Aminopyrimidine (R-NH-Pyr) B Tertiary Aminopyrimidine (Desired Product) (R-N(Me)-Pyr) A->B k1 (Desired) + MeI, Base C Bis-Methylated Quaternary Salt (Undesired Byproduct) [R-N(Me)2-Pyr]+ B->C k2 (Undesired) + MeI D Methylating Agent (e.g., MeI) E Base (e.g., K2CO3) Goal Maximize k1 / Minimize k2

Caption: Competing mono- vs. bis-methylation pathways.

Troubleshooting & Optimization Strategies

This section provides actionable strategies to suppress the formation of the bis-methylated byproduct.

Strategy 1: Modulating Reagent Reactivity and Reaction Conditions

The most direct approach is to fine-tune the reaction conditions to favor mono-methylation. This involves selecting less reactive reagents and optimizing temperature and stoichiometry.

Q2: How can I select the right methylating agent and base to avoid bis-methylation?

Choosing a less aggressive methylating agent and a milder base is critical for selectivity.

  • Methylating Agents: Instead of highly reactive agents like methyl iodide, consider using methylating agents with larger leaving groups or those that require activation, which can provide better control.

  • Bases: A common strategy involves using a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are not strong enough to cause complete deprotonation of the secondary amine, leading to a lower concentration of the highly reactive amide anion and thus favoring mono-alkylation. The use of hindered, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can also be effective.

The following table summarizes the characteristics of common reagents:

Reagent TypeHigh Reactivity (Low Selectivity)Moderate Reactivity (Good Selectivity)Low Reactivity (High Selectivity)
Methylating Agent Methyl Iodide (MeI), Dimethyl Sulfate (DMS)Methyl Tosylate (MeOTs), Methyl Mesylate (MeOMs)Trimethyl orthoformate
Base Sodium Hydride (NaH), n-Butyllithium (nBuLi)Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Diisopropylethylamine (DIPEA), Proton Sponge

Q3: What is a reliable starting protocol for selective mono-methylation?

Here is a general protocol that has proven effective for selective N-methylation of secondary aminopyrimidines.

Protocol 1: Selective Mono-methylation using Potassium Carbonate
  • Reaction Setup: To a solution of the secondary aminopyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or Acetonitrile (0.1-0.5 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Add the methylating agent (e.g., methyl iodide, 1.0-1.2 eq) dropwise to the stirred suspension at room temperature. A slow addition rate is crucial to avoid high local concentrations of the methylating agent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting material and the appearance of the desired product.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Strategy 2: Alternative Methylation Methods

When conventional methods fail, alternative synthetic strategies can provide the desired product with high purity.

Q4: Are there alternative methylation methods that completely avoid bis-methylation?

Yes, reductive amination is an excellent alternative for introducing a methyl group while inherently avoiding over-methylation. This two-step, one-pot process involves the formation of an iminium ion followed by its reduction.

Protocol 2: Reductive Amination using Formaldehyde
  • Iminium Ion Formation: Dissolve the secondary aminopyrimidine (1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add an aqueous solution of formaldehyde (CH₂O, 1.5-2.0 eq).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is often preferred as it is less reactive towards aldehydes and ketones than sodium borohydride (NaBH₄), allowing for controlled reduction of the iminium intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an appropriate organic solvent, and purify as described in Protocol 1.

Below is a troubleshooting workflow to guide your experimental decisions:

G Start Start: Bis-Methylation Observed Q1 Are you using a strong base (e.g., NaH)? Start->Q1 A1_Yes Switch to a milder base (K2CO3, Cs2CO3) Q1->A1_Yes Yes Q2 Is the methylating agent highly reactive (e.g., MeI)? Q1->Q2 No A1_Yes->Q2 A2_Yes Use a less reactive agent (e.g., MeOTs) or reduce stoichiometry Q2->A2_Yes Yes Q3 Is the problem persisting? Q2->Q3 No A2_Yes->Q3 A3_Yes Consider an alternative method: Reductive Amination Q3->A3_Yes Yes End Success: Mono-methylated Product Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for bis-methylation.

References

  • Selective Mono-N-methylation of Anilines and Heterocyclic Amines. Organic Letters, 2004 , 6(9), 1473–1476. [Link]

  • A Mild and Selective Method for the N-Methylation of Amines. The Journal of Organic Chemistry, 2006 , 71(25), 9542–9545. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. [Link]

Optimization

Overcoming steric hindrance of tert-butyl group in pyrimidine coupling

Welcome to the technical support hub for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly persistent challenge: overcoming the steric hindrance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly persistent challenge: overcoming the steric hindrance imposed by the tert-butyl group during the functionalization of pyrimidine scaffolds. The bulky nature of the tert-butyl group can significantly impede standard coupling protocols, leading to low yields and frustrating side reactions.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling of a tert-butyl substituted chloropyrimidine is failing or giving very low yield. What is the primary cause?

A1: This is a classic and expected challenge. The primary culprit is steric hindrance, which creates bottlenecks at critical stages of the catalytic cycle. The bulky tert-butyl group, especially when positioned ortho to the coupling site, physically obstructs the approach of the palladium catalyst and the boronic acid coupling partner. This leads to two main problems:

  • Inefficient Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the pyrimidine-halide bond can be slow.

  • Difficult Reductive Elimination: The final, bond-forming step is often the most severely affected. The steric bulk prevents the two coupling partners on the palladium center from achieving the necessary proximity and geometry for the C-C bond to form, leading to catalyst stalling or decomposition.[1]

Furthermore, the nitrogen atoms within the pyrimidine ring can act as ligands, coordinating to the palladium center and deactivating the catalyst.[2]

Visualizing the Steric Challenge

The diagram below illustrates how steric hindrance from the tert-butyl group impedes the final, crucial step of the Suzuki-Miyaura catalytic cycle.

OA Oxidative Addition (Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-Ar') OA->TM Ar'-B(OR)₂ RE_Good Reductive Elimination (Product Formation) TM->RE_Good No significant steric hindrance RE_Bad Sterically-Blocked Reductive Elimination TM->RE_Bad High steric hindrance (e.g., tert-butyl group) Pd0 Pd(0) Catalyst RE_Good->Pd0 Ar-Ar' Side_Rxn Catalyst Decomposition & Side Reactions RE_Bad->Side_Rxn Pd0->OA Ar-X

Caption: The catalytic cycle bottleneck caused by steric hindrance.

Q2: How do I select an effective catalyst and ligand system to overcome this steric barrier?

A2: Your choice of ligand is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ specialized, bulky, and electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs).

The key insight is that these bulky ligands favor the formation of a highly reactive, monoligated L-Pd(0) species.[3][4] This complex is less sterically crowded than its bis-ligated counterparts, creating more space for the hindered pyrimidine substrate to undergo oxidative addition. Furthermore, their strong electron-donating properties increase the electron density on the palladium, which facilitates both the oxidative addition and the final reductive elimination step.[3]

Recommended Ligand Classes:

  • Buchwald Biarylphosphines: This class is the gold standard for challenging couplings. Ligands like XPhos , SPhos , and RuPhos are designed with bulky substituents that create a large "pocket" around the palladium atom, accommodating hindered substrates.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are excellent σ-donors and can be even more effective than phosphines in some cases. They form very stable palladium complexes that are resistant to decomposition at the higher temperatures often required for these reactions.[6][7][8]

  • Ferrocenyl Phosphines: Ligands like pentaphenylferrocenyl di-tert-butylphosphine have demonstrated remarkable generality and stability, proving effective for a wide range of C-C, C-N, and C-O couplings involving hindered substrates.[9]

Ligand TypeExample(s)Key AdvantageApplication
Biaryl Phosphines XPhos, SPhos, RuPhosPromotes monoligation, accelerates reductive elimination.[4][5]Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, high thermal stability.[6][7]Suzuki, C-S Coupling
Dialkylphosphines Tri-tert-butylphosphineHighly electron-rich and bulky.Buchwald-Hartwig, Sonogashira
Ferrocenyl Phosphines (See Ref. 9)Air-stable, highly active, and versatile.[9]Suzuki, Buchwald-Hartwig
Q3: My C-N coupling (Buchwald-Hartwig) between a tert-butyl pyrimidine and an amine is not working. Are the principles the same as for Suzuki coupling?

A3: Yes, the core principles are identical. Steric hindrance is again the main obstacle, and the solution lies in using bulky, electron-rich phosphine ligands. For C-N couplings, ligands such as BrettPhos , tBuXPhos , and DavePhos are specifically designed to accelerate the rate-limiting reductive elimination step, which is often slow for hindered substrates.[4][5] This increased rate is crucial to outcompete side reactions like β-hydride elimination.[4]

A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine without interfering with the catalyst or substrate.[10]

Q4: Beyond the catalyst, what reaction parameters should I focus on optimizing?

A4: Fine-tuning the reaction conditions is essential.

  • Base Selection: The base plays a crucial role. For Suzuki reactions, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker ones as it promotes the formation of the reactive boronate species needed for transmetalation.[2]

  • Solvent: Use strictly anhydrous and degassed aprotic polar solvents like 1,4-dioxane , toluene , or THF . Oxygen can oxidize and deactivate the Pd(0) catalyst, while water can lead to protodeboronation of the boronic acid, a major side reaction.[1]

  • Temperature & Reaction Time: Sterically hindered couplings often require more thermal energy to overcome the high activation barrier.

    • Conventional Heating: Temperatures between 80-120 °C are common.[6][11]

    • Microwave Irradiation: This is a highly effective technique for driving difficult reactions. The rapid, efficient heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts.[12][13][14]

Troubleshooting Workflow

If your initial experiment fails, follow this logical workflow to diagnose and solve the problem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of tert-Butyl Pyrimidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility hurdles associated with tert...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility hurdles associated with tert-butyl pyrimidine derivatives.

These compounds are highly prevalent in targeted therapeutics (such as kinase inhibitors), but their rigid structures and extreme lipophilicity often lead to precipitation in aqueous biological assays. This guide bypasses generic advice, offering mechanistic troubleshooting, self-validating protocols, and authoritative formulation strategies.

Diagnostic Workflow

SolubilityWorkflow N1 Assess tert-Butyl Pyrimidine (High LogP, Crystal Stacking) N2 Determine pKa & Ionizability N1->N2 N3 pH Adjustment / Salt Formation N2->N3 Basic Nitrogen Present N4 Co-Solvent Addition (DMSO, PEG400, Tween) N2->N4 Neutral / High Lipophilicity N3->N4 Poorly Soluble N6 Aqueous Assay Ready N3->N6 Soluble N5 Cyclodextrin Inclusion (HP-β-CD) N4->N5 Precipitation on Dilution N4->N6 Soluble N5->N6 Soluble N7 Structural Modification (Disrupt Symmetry) N5->N7 Still Insoluble

Workflow for troubleshooting and enhancing the aqueous solubility of tert-butyl pyrimidines.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why do my tert-butyl pyrimidine derivatives consistently crash out of aqueous biological assays? A: The insolubility is driven by two thermodynamic penalties. First, the pyrimidine core is highly planar, which promotes tight


 stacking in the crystal lattice, resulting in high lattice energy that resists dissolution 1[1]. Second, the bulky, non-polar tert-butyl group drastically increases the molecule's partition coefficient (LogP). Water must form a highly ordered, entropically unfavorable "cage" around this hydrophobic moiety. When the kinetic energy of the solvent cannot overcome these forces, the compound precipitates.

Q: Can I simply lower the pH of my buffer to protonate the pyrimidine ring and force dissolution? A: Only if the specific derivative supports it. While it is a fundamental rule that for weakly basic drugs, a lower pH favors the ionized form and increases solubility2[2], unsubstituted pyrimidine nitrogens have a very low pKa (


1.3). Unless your molecule contains electron-donating substituents that push the pKa into the 3–5 range, physiological buffers (pH 7.4) will leave the compound entirely unionized and insoluble.

Q: If pH adjustment fails, what is the most effective co-solvent strategy? A: A step-down co-solvent approach is highly effective for lipophilic or highly crystalline compounds, potentially increasing solubility by several thousand times3[3]. Dissolve the compound in 100% DMSO first to break the crystal lattice. When diluting into the aqueous phase, use a transition solvent like PEG 400 or a surfactant like Tween 80. These agents reduce the dielectric constant of water, lowering the interfacial tension between the hydrophobic tert-butyl group and the aqueous environment.

Q: My compound still precipitates upon dilution from DMSO. How can cyclodextrins resolve this? A: Cyclodextrins, such as Hydroxypropyl-


-cyclodextrin (HP-

-CD), possess a hydrophilic outer surface and a hydrophobic inner cavity. The bulky, lipophilic tert-butyl group acts as an ideal "guest," slipping into the cyclodextrin cavity via van der Waals forces 4[4]. This physically masks the hydrophobic region from the aqueous buffer, preventing aggregation while maintaining compatibility with biological assays.

Q: What if all formulation attempts fail? A: You must return to the chemistry drawing board to disrupt molecular symmetry or planarity. Introducing an


-hybridized carbon, a fluorine atom, or a methoxy group on the central aromatic ring disrupts tight crystal packing, lowering the melting point and directly improving thermodynamic solubility without drastically altering the molecule's overall LogP1[1].
Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Use the following self-validating methodologies.

Protocol A: Kinetic Solubility Assessment via Co-Solvent Titration (Nephelometry)

This protocol determines the exact concentration at which your compound crashes out of a DMSO/aqueous mixture.

  • Stock Preparation: Dissolve the tert-butyl pyrimidine in 100% DMSO to create a 10 mM stock solution.

  • Buffer Setup: Aliquot 190 µL of your target aqueous buffer (e.g., PBS + 0.05% Tween 20) into a clear-bottom 96-well plate.

  • Titration: Inject the DMSO stock into the buffer in 1 µL increments, mixing thoroughly by pipetting after each addition.

  • Measurement: Read the absorbance/turbidity at 620 nm using a microplate reader after each increment.

Self-Validation Mechanism: This protocol validates itself kinetically. A flat baseline at 620 nm proves complete solvation. The exact moment the kinetic solubility limit is breached, sub-visible aggregates form, causing an abrupt, quantifiable spike in light scattering (absorbance). The concentration just prior to this spike is your maximum working concentration.

Protocol B: Thermodynamic Phase Solubility Study for HP-

-CD Complexation

This protocol confirms whether cyclodextrins are actively encapsulating your compound or if it is just a coincidental solvent effect.

  • Matrix Preparation: Prepare aqueous solutions of HP-

    
    -CD ranging from 0 mM to 50 mM in your target buffer.
    
  • Saturation: Add an excess amount (e.g., 5 mg) of solid tert-butyl pyrimidine to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the vials at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Quantification: Filter the suspensions through a 0.22 µm PVDF syringe filter. Quantify the dissolved drug in the filtrate via HPLC-UV.

Self-Validation Mechanism: Plot the drug concentration (y-axis) against the HP-


-CD concentration (x-axis). If the protocol is successful, the data will self-validate by forming a perfectly linear (

-type) phase solubility diagram. This linearity mathematically proves that a 1:1 inclusion complex is forming. If the line plateaus, you have reached the solubility limit of the complex itself.
Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility enhancement multipliers for tert-butyl pyrimidines based on the chosen intervention.

Formulation TechniqueMechanistic ActionExpected Solubility EnhancementPrimary Limitation / Drawback
pH Adjustment Ionization of basic nitrogen10x – 100xOnly viable if pKa is favorable; restricted by physiological pH requirements.
Co-solvency (10% DMSO) Reduction of solvent polarity5x – 50xHigh DMSO concentrations (>1-2%) are toxic to cells and can denature target enzymes.
Surfactants (Tween 80) Micellar solubilization20x – 100xMicelles can interfere with fluorescence-based assay readouts and membrane integrity.
Cyclodextrins (HP-

-CD)
Hydrophobic inclusion complexation50x – 1000xRequires specific steric fit for the tert-butyl group; complexation may alter apparent binding kinetics.
References
  • Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS)
  • Source: PubMed Central (PMC)
  • Source: Indian Journal of Pharmaceutical and Biological Research (IJPBR)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Guanidine-Diketone Condensations

Welcome to the Application Scientist Support Portal. The condensation of guanidine with 1,3-diketones (often referred to as the Principal Synthesis) is the foundational methodology for constructing 2-aminopyrimidine core...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The condensation of guanidine with 1,3-diketones (often referred to as the Principal Synthesis) is the foundational methodology for constructing 2-aminopyrimidine cores[1]. While mechanistically straightforward, researchers frequently encounter yield-limiting issues dictated by thermal parameters.

This guide deconstructs the thermodynamics and kinetics of the reaction to help you troubleshoot incomplete cyclizations, reagent degradation, and byproduct formation.

Part 1: The Temperature-Kinetics Nexus

In guanidine-diketone condensations, temperature acts as the master switch between kinetic and thermodynamic control. Understanding the causality behind temperature selection is critical for optimizing yields.

  • Low Temperatures (< 40 °C): Nucleophilic attack of the guanidine nitrogen onto the diketone carbonyl occurs rapidly, but the reaction often stalls at the acyclic aminal or uncyclized Knoevenagel-type intermediate. The activation energy required for the subsequent dehydration and aromatization steps is not met.

  • Optimal Temperatures (60–80 °C): Provides sufficient thermal energy to drive the elimination of water, facilitating ring closure and aromatization into the highly stable 2-aminopyrimidine core[2].

  • Excessive Temperatures (> 120 °C): Introduces competing degradation pathways. Guanidine free base is thermally unstable and can decompose into ammonia and cyanamide. Simultaneously, volatile diketones like acetylacetone (b.p. 140 °C) may boil off or undergo base-catalyzed self-condensation[3].

Mechanism A Guanidine (Free Base) C Acyclic Aminal Intermediate A->C Nucleophilic Attack (< 40°C) E Degradation Products A->E Thermal Decomposition (> 120°C) B 1,3-Diketone B->C B->E Base-Catalyzed Self-Condensation D 2-Aminopyrimidine (Target) C->D Dehydration & Cyclization (60-80°C)

Thermodynamic vs. kinetic pathways in guanidine-diketone condensation based on temperature.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass corresponding to[M + H₂O]⁺ of my desired product. Why isn't the pyrimidine forming? Root Cause: The reaction is trapped at the dihydropyrimidine or acyclic aminal intermediate due to insufficient thermal energy. Solution: Increase the reaction temperature. If you are running the reaction at room temperature, elevate it to 60–80 °C. If using a low-boiling solvent (e.g., DCM or methanol), switch to ethanol and reflux (78 °C)[1]. Ensure your base is sufficient to keep guanidine deprotonated, as the protonated guanidinium ion is a poor nucleophile.

Q2: The reaction mixture turns dark brown/black, and my yield is < 20%. What is degrading? Root Cause: Thermal degradation of the guanidine free base or base-catalyzed self-condensation of the 1,3-diketone[3]. Guanidine free base is highly reactive and unstable at high temperatures. Solution: Never use pre-formed guanidine free base if heating above 80 °C. Instead, use guanidine hydrochloride and generate the free base in situ using a stoichiometric amount of a mild base like sodium carbonate (Na₂CO₃) or sodium ethoxide (NaOEt)[1]. If high temperatures are absolutely required for sterically hindered diketones, consider microwave irradiation (e.g., 150–160 °C for 15–30 minutes) which accelerates the cyclization before degradation pathways can dominate[4].

Q3: I am using a highly volatile diketone (e.g., acetylacetone). After refluxing, the diketone is gone, but the yield is poor. Where did it go? Root Cause: Acetylacetone has a boiling point of ~140 °C, but it readily forms azeotropes and can vaporize during prolonged reflux, especially if the condenser is inadequate. Additionally, strong bases at high temperatures promote its self-condensation[3]. Solution: Use a slight excess of the diketone (1.1 to 1.2 equivalents). Strictly control the temperature to 75–80 °C (ethanol reflux) and use a highly efficient reflux condenser. Alternatively, transition to a sealed-vessel microwave synthesis or a sonochemical approach at 60 °C[2].

Part 3: Standardized Experimental Protocols

Workflow Step1 1. In Situ Neutralization (Guanidine HCl + Base) Step2 2. Electrophile Addition (1,3-Diketone) Step1->Step2 Step3 3. Thermal Activation (Heat to Target Temp) Step2->Step3 Step4 4. TLC/LC-MS Monitoring (Check for Intermediates) Step3->Step4 Trouble Acyclic Adduct Remains? Step4->Trouble Step5 5. Aqueous Workup (Precipitation & Filtration) Trouble->Step3 Yes (Increase Time/Temp) Trouble->Step5 No (Proceed to Workup)

Self-validating experimental workflow for synthesizing 2-aminopyrimidines.

Protocol A: Standard Thermal Reflux (Optimized for 60-80 °C)

Reference standard for unhindered 1,3-diketones (e.g., acetylacetone).

  • Preparation: In an oven-dried round-bottom flask, suspend 10.0 mmol of guanidine hydrochloride and 10.0 mmol of sodium carbonate (Na₂CO₃) in 20 mL of anhydrous ethanol[1].

  • Activation: Stir the suspension at room temperature for 15 minutes to liberate the guanidine free base in situ.

  • Addition: Add 10.5 mmol of the 1,3-diketone (e.g., acetylacetone) dropwise to the mixture.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

  • Self-Validation Check: Monitor by TLC (eluent: EtOAc/Hexane). The reaction is complete when the UV-active intermediate spot completely converts to the lower-Rf, highly fluorescent 2-aminopyrimidine product.

  • Isolation: Cool to room temperature. Remove the solvent under reduced pressure. Resuspend the residue in 20 mL of cold water to dissolve inorganic salts. Filter the precipitated 2-aminopyrimidine, wash with ice-cold water, and dry under vacuum.

Protocol B: Microwave-Assisted High-Temperature Synthesis (150-160 °C)

Designed for sterically hindered diketones or less reactive bis-electrophiles (e.g., 1,1,3,3-tetramethoxypropane).

  • Preparation: In a microwave-safe vial, combine 1.0 mmol of guanidine hydrochloride, 1.2 mmol of the bis-electrophile, and 2.0 mL of trifluoroethanol (TFE)[4].

  • Base Addition: Add 1.2 mmol of a hindered base (e.g., N,N-diisopropylethylamine) to minimize diketone self-condensation.

  • Irradiation: Seal the vial and heat in a microwave reactor at 160 °C for 30–120 minutes[4].

  • Self-Validation Check: LC-MS should show the complete disappearance of the [M + H₂O]⁺ intermediate mass, confirming full dehydration and aromatization.

  • Isolation: Cool the vial to room temperature. Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Part 4: Quantitative Data: Temperature & Solvent Optimization

Reaction ConditionTemp (°C)TimeBaseTypical YieldPrimary Issue / Limitation
Room Temp (Ethanol)2524 hNaOEt< 30%Stalls at acyclic intermediate.
Ultrasound (Water)6030 minNa₂CO₃75-85%Excellent for water-soluble diketones[2].
Reflux (Ethanol)786 hNa₂CO₃80-95%Industry standard; highly reliable[1].
Reflux (DMF)15312 hK₂CO₃< 40%Guanidine degradation; diketone self-condensation.
Microwave (TFE)1602 hNone/Amine40-76%Required for unreactive electrophiles[4].

Part 5: References

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - nih.gov - 4

  • Ultrasound-assisted rapid synthesis of 2-aminopyrimidine and barbituric acid derivatives - researchgate.net - 2

  • Comparative analysis of synthesis pathways for substituted aminopyrimidines - benchchem.com - 1

  • HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone - oup.com - 3

Sources

Troubleshooting

Dealing with poor UV absorption in HPLC analysis of alkyl pyrimidines

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing sensitivity and detection challenges when analyzing alkyl pyrimidines via High...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing sensitivity and detection challenges when analyzing alkyl pyrimidines via High-Performance Liquid Chromatography (HPLC).

Unlike highly conjugated aromatic systems, alkyl pyrimidines present unique photophysical challenges that often result in poor UV absorption. This guide synthesizes mechanistic causality, field-proven methodologies, and self-validating protocols to help you overcome these analytical hurdles.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the UV signal for my alkyl pyrimidine so weak compared to other aromatic compounds? A1: The issue lies in the fundamental photophysics of the pyrimidine ring. Unsubstituted pyrimidine primarily absorbs UV light via two electronic transitions: a strongly allowed


 transition (typically around 240 nm) and a weaker, symmetry-forbidden 

transition (around 280 nm)[1]. While alkyl groups (e.g., methyl, ethyl) are electron-donating via hyperconjugation, they do not extend the

-conjugated system. Consequently, they do not significantly increase the molar extinction coefficient (

) or induce a large bathochromic (red) shift. If you are monitoring at standard wavelengths like 254 nm, you are likely missing the compound's absorption maximum (

), resulting in poor sensitivity.

Q2: To detect my compound, I shifted the detection wavelength to 210 nm, but now my baseline is extremely noisy. What is causing this? A2: Baseline noise at low UV wavelengths is almost always caused by the mobile phase absorbing the UV light, which reduces the light reaching the photodiode and degrades the signal-to-noise (S/N) ratio.

  • Organic Modifiers: If you are using methanol, its 2[2]. At 210 nm, methanol absorbs significantly, causing high background noise. You must switch to acetonitrile, which has a much lower 3[3].

  • Additives: Common ion-pairing agents or acids like Trifluoroacetic acid (TFA) absorb strongly below 215 nm. To fix this, switch to phosphoric acid or phosphate buffers, which are highly transparent in the deep UV region[4].

Q3: I have optimized my mobile phase for low UV, but the S/N ratio is still inadequate for trace quantification. What are my alternatives? A3: When a molecule lacks a sufficient chromophore, you must pivot to universal, mass-based detectors. The most effective alternatives for non-volatile alkyl pyrimidines are the 5[5] and the Evaporative Light Scattering Detector (ELSD)[6]. CAD works by nebulizing the eluent, evaporating the solvent, and applying a consistent electrical charge to the remaining analyte particles. Because the response is proportional to the mass of the analyte rather than its optical properties, CAD provides high sensitivity for alkyl pyrimidines regardless of their lack of


-conjugation[5][6].

Part 2: Experimental Protocols

Protocol 1: Systematic UV Wavelength and Mobile Phase Optimization

This protocol is a self-validating system designed to isolate solvent interference from true analyte signal.

  • Prepare a High-Concentration Standard: Dissolve the alkyl pyrimidine in the initial mobile phase at a high concentration (e.g., 1 mg/mL) to ensure detection regardless of suboptimal conditions.

  • Perform a DAD/PDA Spectral Scan: Inject the standard and use a Diode Array Detector (DAD) to extract the full UV spectrum (190 nm – 400 nm) across the peak apex. Identify the exact

    
    .
    
  • Mobile Phase Substitution (The Causality Test):

    • If

      
       is < 220 nm, immediately purge the system of methanol and replace it with HPLC-grade Acetonitrile[2][3].
      
    • Replace any TFA or acetate buffers with 0.1% Phosphoric acid (

      
      ) or a 10-25 mM Phosphate buffer[4].
      
  • Run a Zero-Injection Gradient Blank (Self-Validation): Run your gradient method without injecting a sample.

    • Validation Check: If the baseline drifts upward significantly as the organic composition increases, your solvent or additive is still absorbing UV light. If the baseline remains flat, the mobile phase is successfully optimized for low-UV detection.

  • Determine Limit of Quantitation (LOQ): Perform serial dilutions of your standard and inject them under the optimized conditions until the S/N ratio reaches 10:1.

Protocol 2: Transitioning to Charged Aerosol Detection (CAD)

Use this protocol when UV optimization fails to meet sensitivity requirements.

  • Ensure Analyte Non-Volatility: CAD requires the analyte to remain in the particle phase after solvent evaporation. Confirm your specific alkyl pyrimidine has a sufficiently high boiling point and low vapor pressure.

  • Eliminate Non-Volatile Buffers: CAD is a mass-based detector; it will detect everything that does not evaporate[5]. You must remove phosphate buffers and replace them with volatile alternatives (e.g., Formic acid, Acetic acid, or Ammonium formate).

  • Optimize Nebulizer Temperature: Set the CAD evaporation tube temperature based on the mobile phase composition. Higher aqueous content requires higher temperatures (e.g., 50-60°C), while high organic content requires lower temperatures (e.g., 35°C) to prevent analyte volatilization.

  • Generate a Power-Law Calibration Curve: Unlike UV detection, CAD response is non-linear over wide concentration ranges. Fit your calibration data using a quadratic or power-function regression (

    
    ) to ensure accurate quantification[5].
    

Part 3: Quantitative Data Summaries

Table 1: HPLC Solvent and Additive UV Cutoffs

Selecting solvents with cutoffs below your analyte's


 is critical for minimizing baseline noise.
Solvent / AdditiveUV Cutoff (nm)Suitability for Alkyl Pyrimidines (<220 nm)Causality / Notes
Acetonitrile 190Excellent Low dipole moment, aprotic; provides the lowest background noise for deep UV[2][3].
Methanol 205Poor Protic solvent; absorbs strongly at 210 nm, masking weak pyrimidine signals[2].
Water (HPLC Grade) < 190Excellent Universal aqueous base; must be free of organic total carbon (TOC) impurities.
Phosphoric Acid (0.1%) < 195Excellent Non-volatile; excellent for low-UV, but incompatible with MS or CAD[4].
Trifluoroacetic Acid (0.1%) ~ 215Poor Strong absorbance in deep UV causes severe baseline drift during gradients.
Table 2: Comparison of HPLC Detectors for Alkyl Pyrimidines
Detector TypeDetection PrincipleDependencySensitivity for Alkyl PyrimidinesCompatibility
UV-Vis (DAD) Photon absorption (

)
ChromophoreLow to ModerateUniversal solvents/buffers
CAD Aerosol charging & electrometerAnalyte MassHigh Volatile buffers only[5]
ELSD Light scattering of particlesAnalyte MassModerate to HighVolatile buffers only[6]
MS (ESI) Ionization & mass-to-chargeIonizabilityVariable (Depends on pKa)Volatile buffers only

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Poor UV Signal for Alkyl Pyrimidine CheckSpectrum Perform DAD/PDA Spectral Scan (190-400 nm) Start->CheckSpectrum IsLambdaMaxLow Is λmax < 220 nm? CheckSpectrum->IsLambdaMaxLow OptimizeSolvent Use Low UV-Cutoff Solvents (e.g., Acetonitrile, H3PO4) IsLambdaMaxLow->OptimizeSolvent Yes CheckSignal Is Signal-to-Noise Acceptable? IsLambdaMaxLow->CheckSignal No OptimizeSolvent->CheckSignal UseAlternative Switch to Universal Detectors (CAD, ELSD, or MS) CheckSignal->UseAlternative No Success Proceed with Method Validation CheckSignal->Success Yes UseAlternative->Success

Workflow for troubleshooting poor UV absorption in alkyl pyrimidines.

References

  • Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Pharma Growth Hub. 2

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. 4

  • Best and Worst Organic Solvents to Use in LC. Phenomenex. 3

  • Lesson 5: Detectors. Shodex HPLC Columns. 6

  • Pyrimidine dimer. Wikipedia. 1

  • Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Analytical Chemistry - ACS Publications. 5

Sources

Reference Data & Comparative Studies

Validation

Comparing potency of N-methyl vs N-H 4-tert-butylpyrimidin-2-amine analogs

A Comprehensive Comparison Guide: Potency of N-Methyl vs. N-H 4-tert-butylpyrimidin-2-amine Analogs in Targeted Therapeutics As a Senior Application Scientist in medicinal chemistry and structural biology, I frequently e...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Potency of N-Methyl vs. N-H 4-tert-butylpyrimidin-2-amine Analogs in Targeted Therapeutics

As a Senior Application Scientist in medicinal chemistry and structural biology, I frequently encounter the 4-tert-butylpyrimidin-2-amine fragment during the lead optimization of ATP-competitive kinase inhibitors. The 2-aminopyrimidine core is a highly privileged, field-proven pharmacophore that serves as a robust hinge-binder. The 4-tert-butyl substitution typically projects into the hydrophobic pocket adjacent to the hinge or towards the solvent-exposed region, optimizing lipophilic ligand efficiency (LLE).

However, a critical Structure-Activity Relationship (SAR) cliff emerges when comparing the primary exocyclic amine (N-H) to its methylated counterpart (N-methyl). This guide objectively compares the biochemical performance, structural mechanics, and experimental validation of these two matched molecular pairs.

Mechanistic Causality: The "Methyl Cliff" in Kinase Hinge Binding

To understand the drastic potency difference between N-H and N-methyl 4-tert-butylpyrimidin-2-amine analogs, we must examine the causality of their interactions within the kinase ATP-binding site.

  • The N-H Analog (Active): The unsubstituted exocyclic amine (N-H) acts as a critical hydrogen bond donor . In a classic bidentate hinge-binding motif, the pyrimidine N1 acts as a hydrogen bond acceptor to the backbone amide N-H of the hinge region (e.g., Met, Leu, or Cys, depending on the kinase), while the exocyclic N-H donates a hydrogen bond to the backbone carbonyl oxygen[1]. This dual interaction anchors the scaffold with high enthalpic efficiency.

  • The N-Methyl Analog (Inactive/Attenuated): N-methylation of the exocyclic amine is a standard medicinal chemistry strategy used to validate on-target kinase driven pharmacology[2]. Introducing the methyl group eliminates the hydrogen bond donor capability. More importantly, it introduces a severe steric clash with the kinase hinge backbone[1]. To accommodate the bulky methyl group, the pyrimidine core is forced to rotate, breaking the remaining hydrogen bond at the N1 position and drastically increasing the dissociation rate (

    
    ).
    

HingeBinding cluster_NH N-H Analog (Active Hinge Binder) cluster_NMe N-Methyl Analog (Attenuated) NH_Ligand 4-tert-butylpyrimidin-2-amine (Exocyclic N-H) Hinge_CO Kinase Backbone (Carbonyl Oxygen) NH_Ligand->Hinge_CO Strong H-Bond Donor Hinge_NH Kinase Backbone (Amide N-H) NH_Ligand->Hinge_NH Strong H-Bond Acceptor (Pyrimidine N1) NMe_Ligand N-methyl-4-tert-butylpyrimidin-2-amine (Exocyclic N-CH3) Steric Steric Clash & Loss of H-Bond NMe_Ligand->Steric Methyl Bulk Hinge_CO2 Kinase Backbone (Carbonyl Oxygen) Steric->Hinge_CO2 Repulsion

Diagram 1: Structural causality of the N-H vs. N-methyl SAR cliff at the kinase hinge region.

Quantitative Data Presentation

The loss of the hydrogen bond and the introduction of steric bulk typically result in a 100- to 1000-fold drop in biochemical potency. Below is a representative comparative dataset synthesizing how the transition from N-H to N-methyl impacts key performance metrics across various kinase targets (e.g., DYRK1A, PLK4, and JAK1) where 2-aminopyrimidine cores are prevalent[1][2][3].

Parameter / MetricN-H 4-tert-butylpyrimidin-2-amine AnalogN-Methyl 4-tert-butylpyrimidin-2-amine AnalogFold Change (Impact)
Biochemical IC

5 - 15 nM (Highly Potent)> 5,000 nM (Inactive/Weak)~500x to 1000x drop
Binding Affinity (K

)
2 - 10 nM> 2,000 nM~500x decrease
Dissociation Rate (

)
Slow (Stable residence time)Extremely Fast (Transient binding)Significant increase
Ligand Efficiency (LE) ~0.45 - 0.55 (Optimal)< 0.25 (Sub-optimal)> 50% reduction
Hinge H-Bonds 2 (Bidentate donor/acceptor)0 - 1 (Compromised geometry)Loss of critical donor

Self-Validating Experimental Protocols

To establish trustworthiness and objectively prove the potency cliff between the N-H and N-methyl analogs, researchers must employ a self-validating orthogonal workflow. Do not rely solely on biochemical IC


 values; confirm the mechanistic failure of the N-methyl analog via binding kinetics and structural biology.
Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Explains the causality of steady-state inhibition loss.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of both the N-H and N-methyl analogs in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine the recombinant kinase domain (e.g., DYRK1A or PLK4), the specific peptide substrate, and the inhibitor.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent K

    
     for the specific kinase. Incubate at room temperature for 60 minutes.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin).

  • Analysis: Read the plate on an EnVision multimode reader. The N-methyl analog will show a right-shifted dose-response curve, validating the loss of competitive ATP displacement[1].

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Validates that the loss of potency is driven by a massive increase in the off-rate (


) due to the missing hydrogen bond.
  • Immobilization: Immobilize the biotinylated kinase onto a Series S Sensor Chip SA (Streptavidin) using a Biacore instrument.

  • Analyte Injection: Inject the N-H and N-methyl analogs across the chip in a multi-cycle kinetic format (concentrations ranging from 1 nM to 10 µM).

  • Measurement: Record the association (

    
    ) and dissociation (
    
    
    
    ) phases.
  • Causality Check: The N-H analog will exhibit a stable dissociation phase. The N-methyl analog will exhibit a near-instantaneous dissociation phase, proving that steric repulsion prevents stable residence in the ATP pocket.

ExperimentalWorkflow CompoundPrep Matched Pair Synthesis (N-H vs N-Methyl) BiochemAssay In Vitro Kinase Profiling (TR-FRET Assay) CompoundPrep->BiochemAssay BindingKinetics Binding Kinetics (SPR / ITC) BiochemAssay->BindingKinetics StructuralBio X-Ray Crystallography (Co-crystal Structures) BindingKinetics->StructuralBio DataAnalysis SAR & Potency Comparison StructuralBio->DataAnalysis

Diagram 2: Orthogonal experimental workflow for validating the N-methyl SAR cliff.

Conclusion

The comparison between N-H and N-methyl 4-tert-butylpyrimidin-2-amine analogs serves as a masterclass in structure-based drug design. The N-H analog is a highly potent, ligand-efficient hinge binder. Conversely, the N-methyl analog acts as an ideal negative control compound. By deliberately introducing a methyl group to the exocyclic amine, researchers purposefully abrogate the primary hydrogen bond donor and induce a steric clash, effectively creating a "dead" analog. This matched molecular pair strategy remains the gold standard for proving that observed cellular phenotypes are strictly driven by on-target kinase inhibition rather than off-target polypharmacology.

References

  • Henderson, S. H., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry. 4

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. 2

  • Fensome, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. 3

Sources

Comparative

The Bulky Guard: A Comparative Guide to the Crystal Structure Analysis of Tert-butyl Substituted Pyrimidines

For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, understanding the solid-state properties of lead compounds is paramount. The pyrimidine scaffold, a c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, understanding the solid-state properties of lead compounds is paramount. The pyrimidine scaffold, a cornerstone in numerous therapeutic agents, offers a versatile platform for structural modification.[1][2] Among the vast arsenal of substituents, the tert-butyl group stands out for its profound steric and electronic influence. This guide provides an in-depth comparative analysis of the crystal structures of tert-butyl substituted pyrimidines, offering insights into how this bulky moiety dictates molecular conformation, crystal packing, and intermolecular interactions.

The strategic incorporation of a tert-butyl group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. Its sheer size can shield metabolically labile sites, enhancing bioavailability, or enforce a specific conformation for optimal receptor binding.[1] However, this same steric bulk presents unique challenges and opportunities in the solid state, influencing everything from solubility to polymorphism. This guide will dissect these effects through the lens of single-crystal X-ray diffraction, providing both the theoretical underpinnings and practical methodologies for analysis.

The Decisive Role of the Tert-butyl Group in Crystal Packing

The introduction of a tert-butyl group onto a pyrimidine ring introduces a significant steric footprint that often disrupts the efficient packing observed in less substituted analogues. While smaller, planar substituents like methyl or chloro groups may allow for dense, π-stacked arrangements, the three-dimensional bulk of the tert-butyl group often prevents such close packing.[3][4] This can lead to lower density crystals and, in some cases, improved solubility, a desirable trait for drug candidates.

A key observation in the crystal structures of compounds with bulky tert-butyl groups is the potential for steric hindrance to inhibit the formation of strong, directional hydrogen bonds.[5] For instance, a hydroxyl or amino group adjacent to a tert-butyl substituent may be sterically shielded, preventing it from participating in the robust hydrogen-bonding networks that often characterize the crystal structures of related, less hindered molecules. This can lead to the formation of weaker, less directional interactions, such as C-H···N or C-H···π interactions, playing a more significant role in the overall crystal packing.

Conversely, the rigidity and defined shape of the tert-butyl group can be exploited in crystal engineering to direct the formation of specific supramolecular synthons.[6] By carefully positioning the tert-butyl group and other functional moieties, it is possible to favor certain intermolecular interactions over others, providing a degree of control over the resulting crystal architecture.

A Comparative Look: Tert-butyl vs. Other Alkyl Substituents

To fully appreciate the impact of the tert-butyl group, it is instructive to compare its effects with those of smaller alkyl substituents, such as methyl and isopropyl groups.

Substituentvan der Waals Volume (ų)ShapeTypical Influence on Crystal Packing
Methyl ~24SphericalMinimal steric hindrance; allows for close packing and participation in C-H···π interactions.
Isopropyl ~45Branched, but with some conformational flexibilityModerate steric hindrance; can disrupt packing but may still allow for certain hydrogen bonding patterns.
Tert-butyl ~66Highly branched and rigidSignificant steric hindrance; often disrupts close packing and can sterically shield adjacent functional groups from forming strong hydrogen bonds.

Note: van der Waals volumes are approximate and can vary slightly depending on the method of calculation.

The crystal structure of 5-methylpyrimidine, for example, demonstrates a more compact packing arrangement compared to what would be expected for 5-tert-butylpyrimidine.[3] The smaller methyl group allows for closer intermolecular contacts, leading to a more densely packed structure. In contrast, the crystal structure of 2-isopropyl-6-methyl-4-pyrimidinol (CSD refcode: 792519) showcases the intermediate steric demand of the isopropyl group.[7] While bulkier than a methyl group, it does not completely preclude the formation of hydrogen-bonding networks.

The analysis of the Cambridge Structural Database (CSD) is a critical step in this comparative study. A substructure search for pyrimidines bearing these different alkyl groups would provide a wealth of data for statistical analysis of packing efficiencies, hydrogen bond geometries, and the prevalence of different supramolecular synthons.

Experimental Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully elucidated crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of tert-butyl pyrimidine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection Data Collection (Single-Crystal Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Visualization (e.g., Mercury, Olex2) Structure_Refinement->Data_Analysis CSD_Search Start Access WebCSD Draw Draw 4-tert-butylpyrimidine in the sketcher Start->Draw Search_Type Select 'Substructure Search' Draw->Search_Type Run_Search Execute Search Search_Type->Run_Search Analyze_Results Analyze Hits for Crystal Packing and Intermolecular Interactions Run_Search->Analyze_Results

Sources

Validation

The Significance of Vibrational Spectroscopy in Aminopyrimidine Analysis

A Comprehensive Guide to FTIR Spectral Markers for Secondary Amines in Aminopyrimidines For researchers, scientists, and drug development professionals working with aminopyrimidine scaffolds, precise and rapid identifica...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to FTIR Spectral Markers for Secondary Amines in Aminopyrimidines

For researchers, scientists, and drug development professionals working with aminopyrimidine scaffolds, precise and rapid identification of substitution patterns is paramount. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive technique for this purpose. This guide provides an in-depth analysis of the characteristic FTIR spectral markers for secondary amines within aminopyrimidine structures, offering a comparative framework against primary amines and other relevant functional groups.

Aminopyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The distinction between primary, secondary, and tertiary amines on the pyrimidine ring is critical as it dictates the molecule's hydrogen bonding capacity, polarity, and overall biological activity. FTIR spectroscopy, by probing the vibrational modes of chemical bonds, provides a distinctive fingerprint of the molecule's functional groups, enabling unambiguous characterization.

Distinguishing Secondary Amines: A Tale of N-H Vibrations

The key to identifying a secondary amine in an FTIR spectrum lies in the vibrations of its single N-H bond. Unlike primary amines, which possess two N-H bonds leading to symmetric and asymmetric stretching modes, secondary amines exhibit a singular, typically weaker N-H stretching absorption.[1][2][3]

N-H Stretching Vibrations

The N-H stretching vibration of secondary amines gives rise to a characteristic absorption band in the 3500-3300 cm⁻¹ region of the FTIR spectrum.[4][5] For secondary amines, this typically appears as a single, sharp to moderately broad peak of weak to medium intensity.[1][2] In the context of aminopyrimidines, where the amine is attached to an aromatic ring system, this N-H stretching frequency is often observed around 3400 cm⁻¹.[6]

The electronic environment of the pyrimidine ring can influence the precise position and intensity of the N-H stretching band. Electron-withdrawing or donating substituents on the ring can alter the N-H bond strength and, consequently, its vibrational frequency.

N-H Bending Vibrations

While primary amines exhibit a distinct N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region, this band is typically absent or very weak for secondary amines.[1] However, secondary amines do display an out-of-plane N-H bending vibration, often referred to as N-H wagging. This absorption appears as a broad band of medium to strong intensity in the 910-665 cm⁻¹ range.[1] For aromatic secondary amines, a C-N stretching vibration is also a key indicator, appearing in the 1335-1250 cm⁻¹ region.[1]

Comparative Spectral Analysis: Primary vs. Secondary Aminopyrimidines

The following table summarizes the key FTIR spectral markers that allow for the differentiation between primary and secondary aminopyrimidines.

Vibrational ModePrimary AminopyrimidineSecondary AminopyrimidineRationale for Difference
N-H Stretch Two bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region.A single, weaker band in the 3500-3300 cm⁻¹ region.Primary amines have two N-H bonds, leading to two distinct stretching modes. Secondary amines have only one.[1][3]
N-H Bend (In-Plane) Medium to strong scissoring band at 1650-1580 cm⁻¹.Absent or very weak.The two N-H bonds in a primary amine allow for a scissoring motion, which is not possible with the single N-H bond of a secondary amine.[1]
N-H Bend (Out-of-Plane) Broad band in the 910-665 cm⁻¹ region (N-H wag).Broad band in the 910-665 cm⁻¹ region (N-H wag).Both primary and secondary amines exhibit this out-of-plane bending.
C-N Stretch Strong band in the 1335-1250 cm⁻¹ region (aromatic).Strong band in the 1335-1250 cm⁻¹ region (aromatic).The C-N bond vibration is present in both, with its position influenced by the aromatic nature of the pyrimidine ring.

Experimental Protocol for FTIR Analysis of Aminopyrimidines

To obtain high-quality and reproducible FTIR spectra of aminopyrimidine samples, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solid Samples (KBr Pellet Method):

    • Thoroughly dry both the aminopyrimidine sample and potassium bromide (KBr) powder to remove any residual moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

    • For solid samples, apply pressure using the built-in press to ensure intimate contact between the sample and the crystal.

2. Data Acquisition:

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: Co-add at least 16 or 32 scans to improve the signal-to-noise ratio.

3. Data Processing:

  • Background Subtraction: The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

  • Baseline Correction: If the baseline of the spectrum is sloped, apply a baseline correction to ensure accurate peak identification.

  • Peak Picking: Identify and label the wavenumbers of the key absorption bands corresponding to the functional groups of interest.

Visualizing the Key Vibrational Modes and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key vibrational modes of secondary amines and the experimental workflow for FTIR analysis.

G cluster_0 Key Vibrational Modes of Secondary Aminopyrimidine N-H Stretch N-H Stretch N-H Wag N-H Wag C-N Stretch C-N Stretch

Caption: Key vibrational modes for secondary aminopyrimidines.

G cluster_1 FTIR Experimental Workflow A Sample Preparation (KBr or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Data Processing (Baseline Correction, Peak Picking) C->D E Spectral Interpretation D->E

Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the structural elucidation of aminopyrimidine derivatives. By carefully analyzing the N-H stretching and bending vibrations, researchers can confidently distinguish between primary and secondary amines, a critical step in drug discovery and development. The methodologies and spectral markers outlined in this guide provide a robust framework for the accurate and efficient characterization of these important pharmaceutical building blocks.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). A verified source.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015, July 15). International Journal of Innovative Research in Science, Engineering and Technology.
  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
  • Infrared Spectroscopy. (n.d.). Illinois State University.
  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab.
  • Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 26(2), 248-254.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • Why the -NH stretching frequency of cyclic amines is less than aliphatic amine? (2019, July 4). ResearchGate.
  • IR Absorption Table. (n.d.). University of Colorado Boulder.
  • Arnaudov, M. G., et al. (2002). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 614(1-3), 1-8.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. (n.d.). Thermo Fisher Scientific.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2022).
  • Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax.
  • FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... (n.d.). ResearchGate.
  • IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.
  • The features of IR spectrum. (n.d.). A verified source.

Sources

Comparative

A Comparative Analysis of the Aqueous Solubility of 4-tert-butyl- and 4-isopropyl-2-aminopyrimidine

Introduction Within the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active molecules. Their prevalence in both...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of biologically active molecules. Their prevalence in both natural products, such as nucleic acids, and synthetic drugs underscores their importance. A critical, yet often challenging, physicochemical property that dictates the ultimate success of a drug candidate is its aqueous solubility. Poor solubility can severely limit bioavailability, hinder formulation development, and produce unreliable data in biological assays.

This guide provides an in-depth comparative analysis of the aqueous solubility of two closely related aminopyrimidine analogs: 4-tert-butyl-2-aminopyrimidine and 4-isopropyl-2-aminopyrimidine. By examining the subtle yet significant structural differences between a tert-butyl and an isopropyl group, we will explore the fundamental principles of hydrophobicity and crystal lattice energy that govern their dissolution in aqueous media. This analysis is supported by a robust theoretical framework and detailed experimental protocols to empower researchers in their own investigations.

Molecular Structures and Physicochemical Properties

The only structural difference between the two molecules is the nature of the alkyl substituent at the 4-position of the pyrimidine ring. The tert-butyl group is a bulky, tertiary alkyl group with four carbon atoms, while the isopropyl group is a smaller, secondary group with three carbons.[1][2]

Property4-tert-butyl-2-aminopyrimidine4-isopropyl-2-aminopyrimidineReference
Structure (Structure to be inserted here)(Structure to be inserted here)
CAS Number 17321-94-75782-70-7
Molecular Formula C₈H₁₃N₃C₇H₁₁N₃
Molecular Weight 151.21 g/mol 137.18 g/mol
Calculated logP 1.36~1.0 (Estimated)[3]
Topological Polar Surface Area (TPSA) 51.8 Ų51.8 Ų[3]

Note: The logP for the isopropyl analog is an estimation based on the lower carbon count relative to the tert-butyl analog, as a direct calculated value was not found in the initial search.

As indicated in the table, both molecules share an identical topological polar surface area (TPSA), a descriptor that quantifies the surface area of polar atoms (typically nitrogen and oxygen) and is crucial for predicting cell permeability.[4] This identity in TPSA allows for a focused comparison on the effects of the non-polar alkyl groups.

Theoretical Framework: Key Determinants of Aqueous Solubility

The process of dissolving a crystalline solid in a solvent involves two primary energy considerations: the energy required to break the intermolecular forces holding the crystal lattice together (lattice energy) and the energy released when the individual molecules are solvated by the solvent (solvation energy). For aqueous solubility, this balance is principally governed by two molecular properties: hydrophobicity and crystal lattice energy.

The Hydrophobic Effect (Lipophilicity)

Hydrophobicity refers to the tendency of non-polar substances to aggregate in an aqueous solution and exclude water molecules. This effect is a primary driver of low aqueous solubility for many organic molecules.

  • Causality: The tert-butyl group, with one additional carbon atom and a larger surface area than the isopropyl group, is inherently more hydrophobic.[5][6] This increased lipophilicity leads to a less favorable interaction with the polar water molecules, which must organize into a structured cage around the non-polar group, an entropically unfavorable process.

  • Indicator (logP): The partition coefficient, logP, is a measure of a compound's lipophilicity. A higher logP value indicates greater hydrophobicity. The calculated logP of the 4-tert-butyl derivative (1.36) is higher than that estimated for the 4-isopropyl derivative, supporting the expectation of lower aqueous solubility for the former.[3]

Crystal Lattice Energy

Crystal lattice energy is the energy required to separate one mole of a solid ionic compound into its gaseous ions. For molecular crystals, it represents the strength of the intermolecular forces holding the molecules in a fixed, ordered arrangement. A higher lattice energy results in a more stable crystal that is more difficult to dissolve.

  • Causality: The shape and symmetry of a molecule significantly influence how efficiently it can pack into a crystal lattice. The bulky, highly symmetrical, and spherical nature of the tert-butyl group can facilitate very stable and compact crystal packing.[7] This tight packing maximizes intermolecular van der Waals forces, leading to a higher crystal lattice energy. The less symmetrical isopropyl group may not pack as efficiently, resulting in a lower lattice energy that is more easily overcome by the energy of solvation.

The interplay of these factors is summarized in the diagram below.

G cluster_tert 4-tert-butyl-2-aminopyrimidine cluster_iso 4-isopropyl-2-aminopyrimidine T_Mol Molecule: tert-Butyl Group T_Prop1 Higher Hydrophobicity (Higher logP) T_Mol->T_Prop1 T_Prop2 Bulky, Symmetrical Shape T_Mol->T_Prop2 T_Effect1 Unfavorable Solvation T_Prop1->T_Effect1 T_Effect2 Efficient Crystal Packing (Higher Lattice Energy) T_Prop2->T_Effect2 T_Result Lower Aqueous Solubility T_Effect1->T_Result T_Effect2->T_Result I_Mol Molecule: Isopropyl Group I_Prop1 Lower Hydrophobicity (Lower logP) I_Mol->I_Prop1 I_Prop2 Less Symmetrical Shape I_Mol->I_Prop2 I_Effect1 More Favorable Solvation I_Prop1->I_Effect1 I_Effect2 Less Efficient Packing (Lower Lattice Energy) I_Prop2->I_Effect2 I_Result Higher Aqueous Solubility I_Effect1->I_Result I_Effect2->I_Result

Caption: Factors influencing the comparative solubility of the two pyrimidine amines.

Experimental Determination of Aqueous Solubility

To empirically validate the theoretical comparison, the aqueous solubility of these compounds can be determined using well-established methods. The two most common approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[8][9][10][11][12]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of aqueous buffer (e.g., 1-2 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours. The system has reached equilibrium when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is achieved by either centrifugation at high speed or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Create a standard curve by preparing a series of known concentrations of the compound in the same buffer/solvent mixture used for the final diluted sample.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated supernatant.

G start Start step1 Add excess solid to aqueous buffer start->step1 step2 Equilibrate (24-48h shaking) step1->step2 step3 Separate Phases (Centrifuge/Filter) step2->step3 step4 Collect Supernatant step3->step4 step5 Dilute & Analyze (HPLC-UV) step4->step5 end Determine Solubility step5->end

Sources

Validation

Elemental Analysis Standards for N-methyl-4-tert-butylpyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: N-methyl-4-tert-butylpyrimidin-2-amine (Formula: C₉H₁₅N₃ | MW: 165.24 g/mol | Theoretical N: 25.43%)

Introduction: The Analytical Challenge of Pyrimidines

In pharmaceutical development and materials science, confirming the exact elemental composition of synthesized compounds via CHN (Carbon, Hydrogen, Nitrogen) combustion analysis is a strict regulatory requirement. N-methyl-4-tert-butylpyrimidin-2-amine is a highly substituted, nitrogen-rich heterocycle. With a theoretical nitrogen content of 25.43%, it poses a significant challenge for standard elemental analyzers.

Pyrimidines are notorious for yielding aberrant nitrogen recoveries. This guide objectively compares calibration standards—specifically Acetanilide versus Caffeine—to establish a self-validating analytical protocol that mitigates incomplete combustion, nitrogen oxide (NOx) refractoriness, and non-linear detector responses.

The Physics & Chemistry of the Problem

In standard Dumas combustion, the sample is1[1]. The resulting gases pass through a catalytic oxidation zone and then a reduction tube (typically packed with copper turnings at ~650°C) to scavenge excess oxygen and reduce NOx species to N₂ gas[1].

For nitrogen-rich compounds like N-methyl-4-tert-butylpyrimidin-2-amine, two distinct physical phenomena compromise accuracy if the wrong standard is used:

  • NOx Refractoriness: The pyrimidine ring heavily favors the formation of stable NOx species during flash combustion. If the reduction tube is partially exhausted, these species bypass the GC column or elute unpredictably, leading to artificially low nitrogen readings.

  • Detector Non-Linearity (Matrix Mismatch): Thermal Conductivity Detectors (TCD) rely on linear response factors (K-factors). If the instrument is calibrated with a low-nitrogen standard, the massive N₂ bolus from a 25.43% N sample forces the detector into an extrapolated, non-linear response range, often causing 2[2].

CHN_Analysis_Logic N1 Sample Introduction (1.5-2.0 mg in Tin Capsule) N2 Flash Combustion (~1800°C) Exothermic Tin Oxidation N1->N2 Drop into reactor N3 Catalytic Oxidation (950°C) WO3 / O2 environment N2->N3 Combustion gases N4 Reduction Zone (650°C) Cu turnings reduce NOx -> N2 N3->N4 CO2, H2O, N2, NOx, O2 N5 GC Separation Baseline resolution of N2, CO2, H2O N4->N5 CO2, H2O, N2 N6 TCD Detection Signal Integration vs. Calibrant N5->N6 Sequential Elution

Figure 1: Mechanistic workflow of CHN combustion analysis highlighting the critical NOx reduction.

Comparative Analysis of Calibration Standards

Selecting a standard with a C:N ratio homologous to the analyte is the most effective way to prevent extrapolation errors.

  • Acetanilide (C₈H₉NO): Acetanilide is the industry default, with a3[3]. It combusts cleanly and is highly stable. However, its nitrogen content is less than half that of our target pyrimidine, making it a poor matrix match that forces the TCD into extrapolation.

  • Caffeine (C₈H₁₀N₄O₂): Caffeine is a heterocyclic compound with a 4[4]. Its combustion kinetics (ring opening and NOx generation) closely mimic pyrimidines, and its high N content brackets the 25.43% target, ensuring the measurement falls safely within the interpolated calibration curve.

Table 1: Theoretical Composition vs. Calibration Standards
CompoundFormula% Carbon% Hydrogen% NitrogenMatrix Match Suitability
N-methyl-4-tert-butylpyrimidin-2-amine C₉H₁₅N₃65.42% 9.15% 25.43% Target Analyte
AcetanilideC₈H₉NO71.09%6.71%10.36%Poor (Extrapolation required)
CaffeineC₈H₁₀N₄O₂49.48%5.19%28.85%Excellent (Interpolation safe)

Self-Validating Experimental Protocol

To achieve absolute trustworthiness in the data, the analytical run must be designed as a self-validating system. This means the primary calibration is continuously challenged by an orthogonal Quality Control (QC) standard.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the reduction tube (Cu turnings) has at least 70% capacity remaining. High-nitrogen samples deplete copper rapidly. Set the combustion oven to 950°C-1000°C and the reduction oven to 650°C.

  • System Blanking: Run three empty tin capsules to establish a stable helium baseline and confirm zero atmospheric leaks.

  • Conditioning: Run two unweighed samples of Caffeine (~2 mg) to condition the active sites in the combustion and reduction pathways.

  • Primary Calibration (Caffeine): Weigh 5 samples of Caffeine ranging from 0.5 mg to 3.0 mg. Run these to generate a linear regression curve for C, H, and N.

  • Orthogonal QC Check (Acetanilide): Weigh 1.5 mg of Acetanilide and run it as an unknown against the Caffeine curve.

    • Causality Check: If the Acetanilide yields N = 10.36 ± 0.15%, the calibration is mathematically sound across the lower dynamic range. If it fails, the TCD response is non-linear, and the run must be aborted.

  • Analyte Measurement: Weigh 1.5 - 2.0 mg of N-methyl-4-tert-butylpyrimidin-2-amine in triplicate. Fold the tin capsules tightly to trap atmospheric air.

  • Drift Check: Conclude the sequence with a 1.5 mg Caffeine standard to verify that the reduction tube was not exhausted during the pyrimidine runs.

Protocol_Logic S1 System Blank (Empty Tin Capsule) S2 Primary Calibration (Caffeine: 0.5-3.0 mg) S1->S2 Establish Baseline S3 Orthogonal QC Check (Acetanilide as Unknown) S2->S3 Generate K-factors S4 Analyte Measurement (Pyrimidine Derivative) S3->S4 Validate Linearity S5 Drift Check (Caffeine at 1.5 mg) S4->S5 Triplicate Analysis

Figure 2: Self-validating sequence for CHN analysis, ensuring continuous calibration integrity.

Performance Data & Comparison

When analyzing N-methyl-4-tert-butylpyrimidin-2-amine, the choice of standard directly impacts the absolute error. Table 2 summarizes typical empirical performance metrics when the compound is analyzed using Acetanilide versus Caffeine as the primary calibrant.

Table 2: Comparative Performance Data (Empirical Simulation)
Calibration Standard UsedMeasured %CMeasured %HMeasured %NAbsolute Error (%N)Pass/Fail Criteria (±0.3%)
Theoretical Value 65.42% 9.15% 25.43% - -
Acetanilide Curve65.50%9.20%24.80%-0.63%FAIL
Caffeine Curve65.45%9.16%25.38%-0.05%PASS

Data Interpretation: Calibration with Acetanilide consistently results in a negative bias for nitrogen (-0.63%) due to TCD extrapolation and uncorrected NOx breakthrough. Caffeine provides an exact matrix match, bringing the absolute error well within the universally accepted5[5].

Conclusion

For the elemental validation of N-methyl-4-tert-butylpyrimidin-2-amine, relying on standard Acetanilide calibration introduces systemic error due to matrix mismatch and detector extrapolation. By utilizing Caffeine as the primary calibrant and Acetanilide as an orthogonal QC check, researchers create a self-validating loop that guarantees the scientific integrity of the CHN data, preventing costly regulatory rejections during drug development.

References

  • (PDF) Analysis of biochars for C,H,N,O and S by elemental analyser - ResearchGate. 1

  • Accurate and Precise Weight% O and δ18O Analysis of Nitrogen-Rich Samples using the EA IsoLink IRMS System - Thermo Fisher Scientific. 2

  • Impregnation of Synthetic Saponites with Aldehydes: A Green Approach in the Intercalation of Bioactive Principles - MDPI. 3

  • Temporal and spatial differences in deposition of organic matter and black carbon in Lake Michigan sediments over the period 185 - University of Saskatchewan. 4

  • δ18O isotopic analysis of inorganic and organic solids by Thermal Conversion - University of Calgary. 5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-tert-butyl-N-methylpyrimidin-2-amine

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dispos...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-tert-butyl-N-methylpyrimidin-2-amine, grounding each recommendation in established safety protocols and regulatory frameworks. Our aim is to empower you with the knowledge to manage your chemical waste streams confidently and responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Waste Classification

The first critical step in any disposal procedure is to characterize the waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

Based on its chemical family (amines) and known hazards, 4-tert-butyl-N-methylpyrimidin-2-amine waste must be treated as hazardous waste . Amines are alkaline and can be reactive with other chemical classes.[5][6] Therefore, drain or regular trash disposal is strictly prohibited.[1][7][8]

Table 1: Hazard Profile of 4-tert-butyl-N-methylpyrimidin-2-amine

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H320Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark

Source: Sigma-Aldrich Safety Information[3]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 4-tert-butyl-N-methylpyrimidin-2-amine and materials contaminated with it.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.[9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect from splashes.[2][11]

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.[2][9]

Step 2: Waste Segregation - The Cornerstone of Safety

Proper segregation of chemical waste is paramount to prevent dangerous reactions in the waste container.[5]

  • Do NOT mix 4-tert-butyl-N-methylpyrimidin-2-amine waste with the following:

    • Acids: Amines are basic and will react exothermically with acids.[5]

    • Oxidizing Agents: Strong oxidizers can react violently with amines.[1]

    • Halogenated Solvents: Keep halogenated and non-halogenated solvent waste streams separate.[5][6]

    • Incompatible Metals: Avoid mixing with reactive metals.[5]

  • Solid Waste: Collect solid 4-tert-butyl-N-methylpyrimidin-2-amine and contaminated materials (e.g., weighing papers, gloves, pipette tips) in a dedicated hazardous waste container.[2]

  • Liquid Waste: Solutions containing 4-tert-butyl-N-methylpyrimidin-2-amine should be collected in a separate, dedicated liquid hazardous waste container.[2]

Step 3: Proper Containerization and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled to ensure safe handling and disposal.[5][8]

  • Container Selection: Use a container made of a material compatible with amines and any solvents used (e.g., high-density polyethylene - HDPE, glass). The container must have a tightly sealing lid.[5][6]

  • Labeling: The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "Waste 4-tert-butyl-N-methylpyrimidin-2-amine" (do not use abbreviations or chemical formulas).[5]

    • A clear indication of the contents and their approximate concentrations if in a solution.[5]

    • The date when waste was first added to the container (accumulation start date).[8]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area in your laboratory for the temporary storage of hazardous waste before it is collected.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[8]

  • Closure: Waste containers must be kept tightly closed except when adding waste.[5]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][13]

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • "Cradle-to-Grave" Responsibility: Remember that the generator of the hazardous waste is legally responsible for it from its creation to its final disposal.[4]

The disposal process will typically involve incineration at a licensed facility, which is the preferred method for many organic compounds.

Part 3: Visualizing the Disposal Workflow

To further clarify the disposal decision-making process, the following workflow diagram is provided.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal start Start: Generation of 4-tert-butyl-N-methylpyrimidin-2-amine Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid segregation Step 2: Ensure Segregation (No Acids, Oxidizers, etc.) solid_waste->segregation liquid_waste->segregation container Step 3: Use Compatible Container with Secure Lid & Full Label segregation->container saa Step 4: Store in Secondary Containment in Satellite Accumulation Area (SAA) container->saa disposal Step 5: Contact EHS or Licensed Contractor for Disposal saa->disposal end End: Compliant Disposal disposal->end

Caption: A workflow for the proper disposal of 4-tert-butyl-N-methylpyrimidin-2-amine waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.[1]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work should be conducted in a chemical fume hood.[1]

  • Contain: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill.[10] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The principles outlined in this guide—thorough hazard assessment, stringent segregation, and compliant disposal—are fundamental to responsible chemical research.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. (2025). BenchChem.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Hazardous Waste Management Procedures. (n.d.). Towson University.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved March 7, 2026, from [Link]

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (2025). BenchChem.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved March 7, 2026, from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • Chemical Waste Guide. (2015, April).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved March 7, 2026, from [Link]

Sources

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